Arachidoyl-CoA (triammonium)
Description
Free fatty acids must be activated before they can participate in most metabolic processes. nih.gov This activation occurs through their esterification to coenzyme A (CoA), a reaction that forms a high-energy thioester bond. nih.govwikipedia.org The resulting fatty acyl-CoA molecules, such as Arachidoyl-CoA, are central players in lipid metabolism. creative-proteomics.comnih.gov Arachidoyl-CoA itself is formed from the formal condensation of coenzyme A's thiol group with the carboxyl group of arachidonic acid. ebi.ac.uknih.gov This conversion is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS). nih.govnih.gov
The formation of Arachidoyl-CoA is a critical step that commits arachidonic acid to intracellular metabolic pathways. nih.govnih.gov This "activation" makes the fatty acid metabolically reactive and serves as a branching point for its subsequent fate. csu.edu.au As an activated intermediate, Arachidoyl-CoA can be channeled into various pathways, including the synthesis of complex lipids, catabolism for energy, or conversion into bioactive mediators. wikipedia.orgcsu.edu.au The intracellular concentrations of fatty acyl-CoAs like Arachidoyl-CoA are tightly regulated, and they are implicated in numerous essential biological processes, from lipid biosynthesis and signal transduction to the regulation of gene transcription. csu.edu.au The balance between its synthesis by acyl-CoA synthetases and its hydrolysis by acyl-CoA thioesterases is crucial for maintaining cellular homeostasis. csu.edu.aucsu.edu.au
Arachidoyl-CoA is a substrate in a diverse array of metabolic pathways, underscoring its importance in cellular function. Its primary roles include serving as a building block for complex lipids, a precursor for fatty acid elongation, and a regulated source of arachidonic acid for the synthesis of signaling molecules known as eicosanoids. mdpi.comontosight.ai
Synthesis of Complex Lipids: Arachidoyl-CoA is a key substrate for the acylation of lysophospholipids to form phospholipids (B1166683), which are fundamental components of cellular membranes. mdpi.com Arachidonic acid is often found esterified at the sn-2 position of membrane phospholipids, and its incorporation is mediated via its activated CoA ester. nih.gov
Fatty Acid Elongation and Desaturation: Arachidoyl-CoA can be further metabolized through desaturation and elongation pathways. It is produced from dihomo-γ-linolenoyl-CoA by the enzyme fatty acid desaturase 1 (FADS1). mdpi.com It can also be elongated by enzymes such as ELOVL2 and ELOVL5 to produce very-long-chain fatty acids (VLCFAs), which are vital for the function of specific tissues like the brain and skin. mdpi.comontosight.ai
Source for Eicosanoid Production: A crucial function of Arachidoyl-CoA is to act as a reservoir for arachidonic acid. The enzyme acyl-CoA thioesterase 7 (ACOT7) can hydrolyze Arachidoyl-CoA to release free arachidonic acid and CoA. csu.edu.aucsu.edu.aupnas.org This free arachidonic acid is the precursor for the synthesis of prostaglandins (B1171923), leukotrienes, and other eicosanoids, which are potent lipid mediators involved in inflammation and other physiological responses. csu.edu.aumdpi.com The activity of ACOT7 is therefore a key control point in inflammatory signaling. csu.edu.aupnas.org
Beta-Oxidation: Like other fatty acyl-CoAs, Arachidoyl-CoA can be broken down through mitochondrial beta-oxidation. This process sequentially shortens the fatty acid chain, producing acetyl-CoA molecules that enter the citric acid cycle to generate ATP. wikipedia.orgontosight.ai
Table 1: Key Metabolic Pathways Involving Arachidoyl-CoA
| Metabolic Pathway | Role of Arachidoyl-CoA | Key Enzymes Involved | Primary Outcome |
| Fatty Acid Activation | Product of activation | Acyl-CoA Synthetase (ACS) nih.gov | Commits arachidonic acid to metabolic processing |
| Phospholipid Synthesis | Acyl group donor | Glycerol-3-phosphate O-acyltransferase nih.gov | Formation of membrane phospholipids mdpi.comnih.gov |
| Fatty Acid Elongation | Substrate for elongation | ELOVL2, ELOVL5 mdpi.com | Synthesis of very-long-chain fatty acids (VLCFAs) |
| Eicosanoid Synthesis | Source of precursor | Acyl-CoA Thioesterase 7 (ACOT7) csu.edu.aupnas.org | Release of arachidonic acid for prostaglandin (B15479496)/leukotriene synthesis |
| Beta-Oxidation | Substrate for catabolism | Acyl-CoA Dehydrogenase nih.gov | Generation of acetyl-CoA for energy production ontosight.ai |
Table 2: Research Findings on Arachidonoyl-CoA Synthetase Activity
The enzyme that synthesizes Arachidoyl-CoA has been studied in various tissues. The following data from research on rat brain microsomes and human platelets illustrates some of its kinetic properties.
| Parameter | Value (Rat Brain Microsomes) nih.gov | Value (Human Platelets) nih.gov | Description |
| Km for Arachidonic Acid | 36 µM (9.4 µM with Triton X-100) | 0.03 mM (30 µM) | Substrate concentration at half-maximal velocity |
| Km for ATP | 154 µM | 0.5 mM (500 µM) | ATP concentration at half-maximal velocity |
| Km for CoA | 8 µM | 0.13 mM (130 µM) | Coenzyme A concentration at half-maximal velocity |
| Vmax for Arachidonic Acid | 32.4 nmol/min/mg protein | 2.9 nmol/min/10⁹ platelets | Maximum reaction rate |
| Optimal pH | 8.5 | 8.0 | The pH at which the enzyme exhibits maximum activity |
Structure
2D Structure
Properties
Molecular Formula |
C41H83N10O17P3S |
|---|---|
Molecular Weight |
1113.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] icosanethioate;azane |
InChI |
InChI=1S/C41H74N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3/t30-,34+,35?,36+,40-;;;/m1.../s1 |
InChI Key |
FCQFGWHSMZFGCX-RTFZFLKGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origin of Product |
United States |
Biosynthesis and Metabolic Activation of Arachidoyl Coa
De Novo Synthesis Pathways from Precursor Fatty Acids
In humans, arachidonic acid (C20:4n-6) is not synthesized de novo but is derived from the essential fatty acid linoleic acid (C18:2n-6). mdpi.com This conversion involves a series of desaturation and elongation reactions. The initial and rate-limiting step is the desaturation of linoleic acid, which is then elongated and further desaturated to form arachidonic acid. researchgate.netbiorxiv.org
Conversion from Linoleic Acid (C18:2n-6) to Arachidonic Acid (C20:4n-6)
The primary pathway for the synthesis of arachidonic acid from linoleic acid involves three key enzymatic steps. The precursor, linoleic acid, must first be activated to its CoA ester, linoleoyl-CoA. mdpi.com This activated form then enters a well-defined cascade of reactions. mdpi.comresearchgate.net
The first and rate-limiting step in the biosynthesis of arachidonic acid from linoleic acid is catalyzed by the enzyme Fatty Acid Desaturase 2 (FADS2), also known as Δ6-desaturase. researchgate.netbiorxiv.orgtandfonline.com FADS2 introduces a double bond at the sixth carbon position of linoleoyl-CoA (C18:2n-6), converting it to γ-linolenoyl-CoA (C18:3n-6). mdpi.comencyclopedia.pub This enzymatic action is crucial for the production of long-chain polyunsaturated fatty acids. researchgate.netpatsnap.com
Following the initial desaturation, the newly formed γ-linolenoyl-CoA (C18:3n-6) undergoes a two-carbon chain elongation. This reaction is catalyzed by the Elongation of Long-Chain Fatty Acid Family Members 5 (ELOVL5) enzyme. mdpi.comtandfonline.com ELOVL5 adds two carbons to the hydrocarbon chain of γ-linolenoyl-CoA, resulting in the formation of dihomo-γ-linolenoyl-CoA (C20:3n-6). mdpi.comencyclopedia.pubnih.gov
The final step in this pathway is the desaturation of dihomo-γ-linolenoyl-CoA (C20:3n-6) to form arachidonoyl-CoA (C20:4n-6). mdpi.comencyclopedia.pub This reaction is catalyzed by Fatty Acid Desaturase 1 (FADS1), or Δ5-desaturase. mdpi.comfrontiersin.org FADS1 introduces a double bond at the fifth carbon position, completing the synthesis of the activated form of arachidonic acid. mdpi.comencyclopedia.pub FADS1 is considered a rate-limiting enzyme in the production of arachidonic acid. frontiersin.orgahajournals.org
Table 1: Key Enzymes in the Conversion of Linoleic Acid to Arachidonic Acid
| Enzyme | Abbreviation | Function | Substrate | Product |
|---|---|---|---|---|
| Fatty Acid Desaturase 2 | FADS2 / Δ6-Desaturase | Introduces a double bond at the Δ6 position | Linoleoyl-CoA (C18:2n-6) | γ-Linolenoyl-CoA (C18:3n-6) |
| Elongation of Long-Chain Fatty Acid Family Members 5 | ELOVL5 | Elongates the fatty acid chain by two carbons | γ-Linolenoyl-CoA (C18:3n-6) | Dihomo-γ-linolenoyl-CoA (C20:3n-6) |
| Fatty Acid Desaturase 1 | FADS1 / Δ5-Desaturase | Introduces a double bond at the Δ5 position | Dihomo-γ-linolenoyl-CoA (C20:3n-6) | Arachidonoyl-CoA (C20:4n-6) |
An alternative pathway for the formation of dihomo-γ-linolenoyl-CoA from linoleoyl-CoA also exists. mdpi.comencyclopedia.pub In this route, the order of the initial enzymatic reactions is reversed. Linoleoyl-CoA (C18:2n-6) is first elongated by ELOVL5 to produce eicosadienoyl-CoA (C20:2n-6). mdpi.comencyclopedia.pubresearchgate.net Subsequently, FADS2 acts on this intermediate, exhibiting Δ8-desaturase activity, to form dihomo-γ-linolenoyl-CoA (C20:3n-6). mdpi.comencyclopedia.pub This demonstrates that FADS2 can exhibit different desaturase activities depending on the substrate. mdpi.com
Activation of Free Arachidonic Acid to Arachidoyl-CoA
Free arachidonic acid, obtained either from the diet or from the hydrolysis of phospholipids (B1166683), must be activated to its metabolically active form, arachidonoyl-CoA, before it can be utilized in various cellular pathways. balsinde.orgjneurology.com This activation is an ATP-dependent process catalyzed by long-chain acyl-CoA synthetases (ACSLs). jneurology.comvulcanchem.com The reaction involves the thioesterification of the carboxyl group of arachidonic acid with coenzyme A. balsinde.org This activation occurs in the endoplasmic reticulum and mitochondrial membranes, allowing for the integration of arachidonoyl-CoA into lipid metabolism. vulcanchem.com Several ACSL isoforms, including ACSL3, ACSL4, and ACSL6, show selectivity for arachidonic acid. balsinde.org
Acyl-CoA Synthetase (ACS) Isoforms and Substrate Specificity
The biosynthesis of Arachidoyl-CoA, the activated form of arachidonic acid, is a critical step that dictates the metabolic fate of this important polyunsaturated fatty acid. This activation is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACS), or more specifically, long-chain acyl-CoA synthetases (ACSLs) for fatty acids with 10 to 22 carbons. sci-hub.se In mammals, five ACSL isozymes have been identified (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6), each with distinct tissue distributions, subcellular localizations, and, crucially, substrate specificities. sci-hub.senii.ac.jp This specificity is a key regulatory point, determining whether arachidonic acid is channeled towards the synthesis of complex lipids, beta-oxidation, or the production of inflammatory mediators. ahajournals.org
Long-Chain Acyl-CoA Synthetase 4 (ACSL4) Preference for Arachidonic Acid
Among the ACSL isoforms, Long-Chain Acyl-CoA Synthetase 4 (ACSL4) is distinguished by its marked preference for arachidonic acid (AA). wjgnet.comjst.go.jpnih.gov This unique specificity suggests that ACSL4 is a pivotal enzyme in controlling the metabolic pathways of AA and other polyunsaturated fatty acids (PUFAs). sci-hub.senih.gov Research has shown that the catalytic activity of ACSL4 for arachidonic acid is significantly higher—reportedly 5 to 6 times greater—than for other fatty acids like linoleic acid. wjgnet.com
Overexpression of ACSL4 leads to an increased synthesis of arachidonoyl-CoA, which in turn reduces the cellular levels of free, unesterified arachidonic acid. jst.go.jp Besides AA, ACSL4 also shows a preference for other highly unsaturated fatty acids (HUFAs) such as eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and adrenic acid. nii.ac.jpjst.go.jp This substrate preference positions ACSL4 as a critical regulator in processes heavily influenced by arachidonic acid, including inflammation, ferroptosis, and the maintenance of membrane phospholipid composition. jst.go.jpmdpi.com
| Enzyme | Preferred Substrates | Key Findings | References |
| ACSL4 | Arachidonic Acid (AA), Eicosapentaenoic Acid (EPA), Docosahexaenoic Acid (DHA), Adrenic Acid (ADA) | Exhibits 5-6 times higher catalytic activity for AA compared to linoleic acid. Plays a key role in ferroptosis by converting AA and ADA to their CoA derivatives. | nii.ac.jpwjgnet.comjst.go.jpmdpi.com |
Long-Chain Acyl-CoA Synthetase 1 (ACSL1) Involvement
While ACSL4 has a pronounced specificity for arachidonic acid, Long-Chain Acyl-CoA Synthetase 1 (ACSL1) is also involved in its metabolic activation, although its role can be more cell-type specific. ahajournals.orgahajournals.org Generally, ACSL1 preferentially utilizes more common long-chain fatty acids such as oleate, linoleate, and palmitoleate. uniprot.org However, in certain cells, particularly myeloid cells like monocytes and macrophages, ACSL1 demonstrates a specific and crucial role in activating arachidonic acid. ahajournals.orgahajournals.org
In these immune cells, depletion of ACSL1 leads to a specific and significant reduction in cellular arachidonoyl-CoA levels, without affecting the levels of other fatty acyl-CoAs. ahajournals.orgresearchgate.net This suggests that in the context of inflammation under diabetic conditions, ACSL1 is fundamentally responsible for generating the arachidonoyl-CoA precursor pool needed for the synthesis of proinflammatory eicosanoids like prostaglandin (B15479496) E2 (PGE2). ahajournals.orgahajournals.org Therefore, ACSL1's involvement appears to be a specialized function in certain cell lineages, channeling arachidonic acid toward inflammatory pathways. ahajournals.org
Identification of Distinct ACS Activities
The various Acyl-CoA Synthetase isoforms are distinct enzymes, not merely redundant activators of fatty acids. Their distinct activities are defined by several factors, including their substrate preferences, tissue-specific expression patterns, and subcellular locations. sci-hub.sewjgnet.com For instance, ACSL4's strong preference for arachidonic acid and other PUFAs contrasts with ACSL1's preference for monounsaturated and saturated fatty acids in most tissues. wjgnet.comuniprot.org
Furthermore, the expression of ACSL family members varies significantly among different tissues. ACSL3 is predominant in the brain and testis, while ACSL6 is mainly expressed in the brain and neural cells. wjgnet.com This tissue specificity implies that each isoform serves unique physiological roles related to the lipid metabolism demands of that particular tissue. Studies comparing enzymes from different tissues, such as the heart and liver, have revealed different kinetic properties and responses to ions, further supporting the existence of distinct enzyme activities that can be influenced by the cellular environment. core.ac.uk These differences in substrate handling and tissue distribution underscore a complex regulatory network where distinct ACS activities channel fatty acids, including arachidonic acid, into specific metabolic fates. sci-hub.se
| Enzyme Isoform | General Substrate Preference | Tissue/Cell-Specific Role in AA Metabolism | References |
| ACSL1 | Oleate, Linoleate, Palmitoleate | Specifically activates AA in monocytes/macrophages for PGE2 synthesis. | ahajournals.orgahajournals.orguniprot.org |
| ACSL3 | Myristate, Arachidonate (B1239269), Eicosapentaenoate | Highly expressed in brain and testes. | mdpi.com |
| ACSL4 | Arachidonic Acid (AA), other PUFAs | Strong preference for AA across various tissues; key for ferroptosis and general AA metabolism. | sci-hub.sewjgnet.comjst.go.jp |
| ACSL6 | Polyunsaturated fatty acids (e.g., AA) | Mainly expressed in neural cells and the brain. | wjgnet.com |
Enzymatic Catalysis Mechanisms
The conversion of a free fatty acid into its acyl-CoA thioester is an energetically unfavorable process that requires activation. Acyl-CoA synthetases catalyze this activation through a two-step mechanism that is fundamental to lipid metabolism. aocs.orgacs.org
Absolute Requirements for ATP and Coenzyme A
The enzymatic synthesis of arachidonoyl-CoA by ACSL enzymes has an absolute requirement for both adenosine (B11128) triphosphate (ATP) and coenzyme A (CoA). vulcanchem.comnih.gov The reaction proceeds via a two-step ping-pong mechanism. nih.gov
Step 1: Adenylate Formation: The carboxylate group of arachidonic acid attacks the α-phosphate of ATP, forming an enzyme-bound acyl-adenylate intermediate (arachidonoyl-AMP) and releasing pyrophosphate (PPi). aocs.orgacs.orgnih.gov
Step 2: Thioester Formation: The thiol group of coenzyme A then acts as a nucleophile, attacking the activated carbonyl carbon of the arachidonoyl-AMP intermediate. This results in the formation of the final product, arachidonoyl-CoA, and the release of adenosine monophosphate (AMP). aocs.orgnih.gov
Magnesium Ion Enhancement of Activity
The activity of long-chain acyl-CoA synthetases is significantly influenced by the presence of divalent cations, particularly magnesium ions (Mg²⁺). core.ac.ukunl.edu Mg²⁺ is required for activity, playing a role beyond simply forming the MgATP²⁻ complex, which is the actual substrate for the enzyme. core.ac.ukacs.org Studies have shown that Mg²⁺ can act as an important cofactor, and its concentration can modulate enzyme kinetics. researchgate.netnih.gov
Enzymology and Reaction Kinetics of Arachidoyl Coa Metabolism
Arachidonoyl-CoA Synthetase Activity (Arachidonate-CoA Ligase, EC 6.2.1.15)
Arachidonoyl-CoA synthetase, systematically named arachidonate (B1239269):CoA ligase (AMP-forming) and classified under EC 6.2.1.15, is a crucial enzyme in lipid metabolism. qmul.ac.ukwikipedia.org It catalyzes the ATP-dependent conversion of free arachidonic acid into its metabolically active form, arachidonoyl-CoA. wikipedia.org This activation is the initial step for the incorporation of arachidonate into cellular lipids, which serves to maintain low intracellular levels of the free fatty acid and regulate the production of potent signaling molecules like eicosanoids. nih.govnih.gov The enzyme is distinct from the general long-chain-fatty-acid—CoA ligase (EC 6.2.1.3) and shows a preference for arachidonate and related polyunsaturated fatty acids. qmul.ac.ukexpasy.orggenome.jp The catalyzed reaction is as follows:
ATP + arachidonate + CoA ⇌ AMP + diphosphate (B83284) + arachidonoyl-CoA wikipedia.org
The kinetic properties of arachidonoyl-CoA synthetase have been characterized in various tissues, revealing its efficiency and affinity for its substrates. The enzyme's activity is dependent on the presence of ATP and Coenzyme A (CoA), and it is significantly enhanced by magnesium ions (Mg²⁺). nih.govnih.gov
The apparent Michaelis constant (Kₘ) indicates the substrate concentration at which the enzyme operates at half of its maximal velocity, providing a measure of the enzyme's affinity for its substrate. Studies have determined the Kₘ values for arachidonic acid and its co-substrates in different biological preparations.
In rat brain microsomes, the apparent Kₘ for arachidonic acid was found to be 36 µM. nih.gov For the co-substrates, the Kₘ values were 154 µM for ATP, 8 µM for CoA, and 182 µM for MgCl₂. nih.gov In human platelets, the enzyme exhibits a higher affinity for arachidonic acid, with a reported Kₘ of 30 µM (or 0.03 mM). nih.govrhea-db.org The Kₘ values for ATP and CoA in platelets were 0.5 mM and 0.13 mM, respectively. nih.gov Research on human and bovine retina found the Kₘ for arachidonate to be 40 µM. tandfonline.com A specific isoform, ACS4, purified from rat steroidogenic cells, showed a high affinity for arachidonate with a Kₘ of 15 µM. pnas.org
Interactive Table: Apparent Michaelis Constant (Kₘ) for Arachidonoyl-CoA Synthetase
| Tissue/Source | Substrate | Apparent Kₘ (µM) | Citation |
| Rat Brain Microsomes | Arachidonic Acid | 36 | nih.gov |
| Rat Brain Microsomes | ATP | 154 | nih.gov |
| Rat Brain Microsomes | CoA | 8 | nih.gov |
| Human Platelets | Arachidonic Acid | 30 | nih.gov |
| Human/Bovine Retina | Arachidonic Acid | 40 | tandfonline.com |
| Rat Steroidogenic Cells (ACS4) | Arachidonic Acid | 15 | pnas.org |
| Human/Bovine Retina | ATP | 270 | tandfonline.com |
| Human/Bovine Retina | CoA | 3.7 | tandfonline.com |
The maximal velocity (Vₘₐₓ) represents the maximum rate of the reaction when the enzyme is saturated with the substrate. In rat brain microsomes, the apparent Vₘₐₓ for the activation of arachidonic acid is 32.4 nmol/min/mg of protein. nih.gov In studies involving human and bovine retina, the Vₘₐₓ for arachidonate was determined to be 13.3 nmol/min/mg of protein. tandfonline.com
Interactive Table: Maximal Velocity (Vₘₐₓ) of Arachidonoyl-CoA Synthetase
| Tissue/Source | Vₘₐₓ (nmol/min/mg protein) | Citation |
| Rat Brain Microsomes | 32.4 | nih.gov |
| Human/Bovine Retina | 13.3 | tandfonline.com |
The catalytic activity of arachidonoyl-CoA synthetase is sensitive to changes in pH and temperature. The optimal pH for the enzyme varies slightly depending on the tissue source. In rat brain microsomes, the enzyme displays an optimal pH of 8.5. nih.gov In human platelets, the optimal activity is observed at pH 8.0. nih.gov For a specific human isoform, ACSL5, activity peaks have been noted at both pH 7.5 and pH 9.5. wjgnet.com
The enzyme is also thermolabile. Studies on the enzyme from rat brain microsomes show it has maximal activity at 40°C. nih.gov Its activity rapidly declines at higher temperatures, with a half-life (T₁/₂) of less than one minute at 45°C. nih.gov An Arrhenius plot, which relates the reaction rate to temperature, shows a transition temperature or breaking point at 25°C for the brain enzyme. nih.gov Below this temperature (from 0 to 25°C), the activation energy was calculated to be 95 kJ/mol, while above it (from 25 to 40°C), the activation energy was significantly lower at 30 kJ/mol. nih.gov In retinal tissue, the transition temperature for arachidonate activation was found to be 28°C. tandfonline.com
Detergents are often used in enzyme assays to solubilize membrane-bound enzymes and their lipid substrates. The non-ionic detergent Triton X-100 has been shown to influence the kinetic parameters of arachidonoyl-CoA synthetase.
In rat brain microsomes, the presence of 0.1% Triton X-100 in the assay medium caused a significant reduction in both the apparent Kₘ and Vₘₐₓ values. nih.gov The Kₘ for arachidonic acid decreased from 36 µM to 9.4 µM, while the Vₘₐₓ decreased from 32.4 to 25.7 nmol/min/mg protein. nih.gov Similarly, in studies on human and bovine retina, Triton X-100 lowered the Kₘ and Vₘₐₓ values for the related substrate docosahexaenoate. tandfonline.com The use of Triton X-100 is a common practice in the purification and characterization of acyl-CoA synthetases, as it aids in creating a stable enzyme preparation. pnas.orgoup.com
Interactive Table: Effect of Triton X-100 on Kinetic Parameters (Rat Brain Microsomes)
| Parameter | Without Triton X-100 | With 0.1% Triton X-100 | Citation |
| Apparent Kₘ (µM) | 36 | 9.4 | nih.gov |
| Apparent Vₘₐₓ (nmol/min/mg protein) | 32.4 | 25.7 | nih.gov |
Substrate Competition and Inhibitory Profiles
The metabolic fate of arachidonic acid is tightly regulated by the enzymes that utilize it as a substrate. The formation of Arachidoyl-CoA is subject to inhibition by both endogenous and exogenous compounds, and its precursor, arachidonic acid, is at a crucial metabolic branch point, leading to competition between different enzymatic pathways.
The enzymes responsible for the synthesis of Arachidoyl-CoA, long-chain acyl-CoA synthetases (ACSLs), can be inhibited by other fatty acids. The polyunsaturated fatty acid Docosahexaenoic acid (DHA) acts as a potent competitive inhibitor of arachidonic acid metabolism. nih.gov In the context of cyclooxygenase, another enzyme that uses arachidonic acid, DHA can compete for the heme site, thereby inhibiting the conversion of arachidonic acid. nih.gov The activation of DHA itself by acyl-CoA synthetases can also be a point of regulation; in the brain, this activation is sensitive to inhibition by certain drugs. tandfonline.com
Palmitic acid, a saturated fatty acid, is also involved in the competitive landscape. Studies on rat brain microsomal ACSLs demonstrated substrate-selective inhibition by valproic acid, which inhibited the synthesis of arachidonoyl-CoA more potently than that of palmitoyl-CoA. nih.gov Conversely, studies using human endothelial cells showed that the inhibitor Triacsin C inhibited the formation of palmitoyl-CoA more effectively than arachidonoyl-CoA, highlighting the substrate-dependent nature of these enzymatic reactions. karger.com Furthermore, some non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and diflunisal (B1670566) have been shown to be potent inhibitors for the activation of palmitic acid, while only weakly inhibiting the formation of arachidonoyl-CoA. tandfonline.com
| Inhibitor/Modulator | Target Enzyme System | Fatty Acid Substrate | Effect | Finding | Citation |
| Docosahexaenoic Acid (DHA) | Prostaglandin (B15479496) Synthetase (Cyclooxygenase) | Arachidonic Acid | Competitive Inhibition | Potently inhibits the conversion of arachidonic acid. | nih.gov |
| Valproic Acid | Rat Brain Microsomal Acyl-CoA Synthetase | Arachidonic Acid | Non-competitive Inhibition (Kᵢ = 14.1 mM) | Inhibition is ~5 times stronger than for palmitic or docosahexaenoic acid. | nih.gov |
| Valproic Acid | Rat Brain Microsomal Acyl-CoA Synthetase | Palmitic Acid | Non-competitive Inhibition (Kᵢ = 85.4 mM) | Weaker inhibition compared to arachidonic acid. | nih.gov |
| Palmitoyl-CoA | Cyclooxygenase (COX) | Arachidonic Acid | Inhibition | Can inhibit COX activity, with cellular concentrations reaching up to 10 µM in platelets. | mdpi.com |
Triacsin C, a fungal metabolite, is a well-characterized inhibitor of long-chain acyl-CoA synthetase (ACSL) activity. researchgate.netwjgnet.comfocusbiomolecules.com It acts as a potent, competitive inhibitor with respect to the long-chain fatty acid substrate. researchgate.netwjgnet.com Research has shown that Triacsin C can differentially inhibit the synthesis of various fatty acyl-CoAs. It was identified as a differential inhibitor of arachidonoyl-CoA synthetase versus nonspecific long-chain acyl-CoA synthetase. researchgate.netebi.ac.uk
In cell-free sonicates of mouse fibrosarcoma cells, experimental conditions could be adjusted to achieve over 80% inhibition of the nonspecific long-chain acyl-CoA synthetase with less than 20% inhibition of arachidonoyl-CoA synthetase. researchgate.netebi.ac.uk However, in studies with intact cells, Triacsin C showed a preferential inhibition of arachidonoyl-CoA synthetase activity. researchgate.netebi.ac.uk In human endothelial cell preparations, the inhibition of palmitoyl-CoA formation by Triacsin C was significantly greater than the inhibition of arachidonoyl-CoA formation. karger.com This differential inhibition underscores its utility as a tool to study the specific roles of different acyl-CoA species. researchgate.net The IC₅₀ values for Triacsin C against acyl-CoA synthetase from different sources range from 3.6 to 8.7 μM. researchgate.netfocusbiomolecules.com
| Compound | Target Enzyme | Cell System | Substrate | Inhibitory Effect | Citation |
| Triacsin C | Nonspecific Long-Chain Acyl-CoA Synthetase | Mouse Fibrosarcoma Sonicates | General Long-Chain Fatty Acids | >80% Inhibition (under specific conditions) | researchgate.netebi.ac.uk |
| Triacsin C | Arachidonoyl-CoA Synthetase | Mouse Fibrosarcoma Sonicates | Arachidonic Acid | <20% Inhibition (under specific conditions) | researchgate.netebi.ac.uk |
| Triacsin C | Arachidonoyl-CoA Synthetase | Intact Cultured Cells | Arachidonic Acid | >90% Inhibition | researchgate.netebi.ac.uk |
| Triacsin C | Nonspecific Acyl-CoA Synthetase | Intact Cultured Cells | General Long-Chain Fatty Acids | 55-60% Inhibition | researchgate.netebi.ac.uk |
| Triacsin C | Long-Chain Fatty Acyl CoA Synthetase | Human Endothelial Cells | Palmitic Acid | Significantly greater inhibition than with arachidonate. | karger.com |
| Triacsin C | Long-Chain Fatty Acyl CoA Synthetase | Human Endothelial Cells | Arachidonic Acid | Significantly less inhibition than with palmitate. | karger.com |
Under physiological conditions, the pool of free arachidonic acid released from membrane phospholipids (B1166683) is a substrate for at least two major competing enzymatic pathways. ebi.ac.uk Cyclooxygenase (COX) and acyl-CoA synthetase (ACS) act competitively on this fatty acid pool. ebi.ac.uk The COX pathway converts arachidonic acid into prostaglandin endoperoxides (e.g., PGG₂ and PGH₂), which are precursors for prostaglandins (B1171923) and thromboxanes. ebi.ac.ukpoliklinika-harni.hr The ACS pathway converts arachidonic acid into arachidonoyl-CoA, shunting it towards phospholipid remodeling and other metabolic fates. ebi.ac.uk
This competition is a critical control point in cellular signaling. For instance, non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting the COX pathway, which involves competing with arachidonate for binding to the enzyme's active site. poliklinika-harni.hr The balance between these two pathways can be influenced by factors that modulate the activity of either enzyme. For example, the endocrine disruptor nonylphenol has been shown to inhibit COX activity, leading to a reduction in prostaglandin formation and an increased availability of arachidonic acid for ACS, resulting in enhanced arachidonoyl-CoA formation. ebi.ac.uk This demonstrates that the flux of arachidonic acid through either the COX or ACS pathway is interdependent.
Acyltransferase Activities Utilizing Arachidoyl-CoA as a Substrate
Once formed, arachidonoyl-CoA serves as an acyl donor in a variety of acylation reactions, most notably in the remodeling of phospholipids. This process is critical for maintaining the specific fatty acid composition of cellular membranes, which influences membrane fluidity, curvature, and the generation of lipid signaling molecules. pnas.orgmolbiolcell.org
Lysophospholipid acyltransferases (LPLATs) are a superfamily of enzymes that catalyze the transfer of fatty acyl-CoAs to lysophospholipids, a key step in the phospholipid remodeling pathway known as the Lands' cycle. pnas.orgmolbiolcell.orguniprot.org These enzymes exhibit specificity for both the lysophospholipid acceptor and the acyl-CoA donor, allowing for the precise regulation of membrane phospholipid composition. pnas.orgpnas.org
Lysophosphatidylcholine (B164491) Acyltransferase 3 (LPCAT3), a member of the membrane-bound O-acyltransferase (MBOAT) family, is a key enzyme that utilizes arachidonoyl-CoA as a substrate. e-century.usnih.govmdpi.com It plays a principal role in the Lands' cycle by re-esterifying arachidonic acid into the sn-2 position of phospholipids. nih.govnih.gov LPCAT3 exhibits distinct substrate preferences, favoring polyunsaturated fatty acyl-CoAs, particularly arachidonoyl-CoA (20:4) and linoleoyl-CoA (18:2), as acyl donors. e-century.usmdpi.comnih.gov Its preferred acyl acceptor is a lysophosphatidylcholine (lysoPC) that contains a saturated fatty acid at the sn-1 position. e-century.usnih.gov
This specific activity is crucial for enriching cellular membranes, especially in the liver and intestine, with arachidonate-containing phosphatidylcholine (PC). uniprot.orguniprot.orgelifesciences.org This enrichment influences membrane dynamics, which is important for processes like the transfer of triacylglycerols to nascent very low-density lipoprotein (VLDL) particles in the liver. uniprot.orguniprot.org Furthermore, by incorporating arachidonic acid into phospholipids, LPCAT3 regulates the availability of free arachidonic acid for the synthesis of pro-inflammatory eicosanoids. uniprot.orguniprot.org Studies have demonstrated that LPCAT3 overexpression leads to increased levels of arachidonate-containing PC species, while its deficiency results in their decrease. elifesciences.org
| Enzyme | Substrates | Vmax (nmol/min/mg) | Km (µM) | Research Finding | Citation |
| Human LPCAT3 | 1-Palmitoyl-LPC + Arachidonoyl-CoA | 6247 | 37.12 (for Arachidonoyl-CoA) | Catalyzes the incorporation of arachidonate into PC. | uniprot.org |
| Human LPCAT3 | 1-Palmitoyl-LPC + Linoleoyl-CoA | 18148 | 201.4 (for Linoleoyl-CoA) | Shows higher maximal velocity with linoleoyl-CoA compared to arachidonoyl-CoA. | uniprot.org |
| Mouse LPCAT3 | 1-Acyl-LPC + Arachidonoyl-CoA | - | - | Recognizes a wide range of acyl-CoAs, especially arachidonoyl-CoA. | pnas.orgpnas.org |
| Mouse LPCAT3 | 1-Acyl-LPE + Arachidonoyl-CoA | 896.7 | - | Also exhibits lysophosphatidylethanolamine acyltransferase (LPEAT) activity. | uniprot.org |
| Mouse LPCAT3 | 1-Acyl-LPS + Arachidonoyl-CoA | 335.75 | - | Also exhibits lysophosphatidylserine (B10771985) acyltransferase (LPSAT) activity. | uniprot.org |
Lysophospholipid Acyltransferases (LPLATs)
Lysophosphatidylethanolamine Acyltransferases in Mitochondria
Lysophosphatidylethanolamine (LPE) acyltransferases (LPEATs) are involved in the remodeling of phosphatidylethanolamine (B1630911) (PE), a major component of mitochondrial membranes. This process, part of the Lands' cycle, allows for the modification of the fatty acyl chain composition of phospholipids after their initial synthesis. While some acyltransferases that act on lysophospholipids are well-characterized, specific data on mitochondrial LPEATs that utilize Arachidoyl-CoA is limited. However, studies on related enzymes provide insights. For instance, AGPAT5, which can be detected in mitochondria, exhibits LPLAT activity but prefers oleoyl-CoA over other acyl-CoAs when LPE is the acceptor. aocs.org The utilization of arachidonoyl-CoA (the polyunsaturated counterpart) by acyltransferases in heart mitochondria suggests that these enzymes play a significant role in establishing the high arachidonate content of ethanolamine (B43304) glycerophospholipids in that tissue. researchgate.net This points to the potential for similar mechanisms involving saturated very-long-chain fatty acyl-CoAs like Arachidoyl-CoA in specific mitochondrial contexts, although direct evidence remains scarce.
Glycerol-3-Phosphate Acyltransferases (GPATs)
Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids. nih.govnih.gov This reaction involves the acylation of glycerol-3-phosphate at the sn-1 position to form lysophosphatidic acid (LPA). aocs.org Mammals have four known GPAT isoforms, which are differentially located in the mitochondrial outer membrane (GPAT1, GPAT2) and the endoplasmic reticulum (GPAT3, GPAT4). nih.govnih.gov These isoforms exhibit significant differences in their substrate preferences.
Substrate Specificity of GPAT Isoforms (e.g., GPAT1)
The substrate specificity of GPAT isoforms is a critical determinant of the types of fatty acids incorporated into the sn-1 position of glycerophospholipids.
GPAT1 : This mitochondrial isoform, highly expressed in the liver, shows a strong preference for saturated long-chain fatty acyl-CoAs, particularly palmitoyl-CoA (C16:0). aocs.orgnih.govmdpi.com Its activity with unsaturated fatty acyl-CoAs such as oleoyl-CoA, linoleoyl-CoA, and arachidonoyl-CoA is significantly lower, estimated to be only about 20% as effective as with palmitoyl-CoA. aocs.org This preference contributes to the common observation that saturated fatty acids are predominantly found at the sn-1 position of phospholipids. aocs.orgconicet.gov.ar
GPAT2 : In stark contrast to GPAT1, the mitochondrial GPAT2 isoform is highly selective for arachidonoyl-CoA (C20:4) as a substrate. mdpi.comconicet.gov.arnih.govplos.org Overexpression of GPAT2 leads to a twofold increase in GPAT activity specifically with arachidonoyl-CoA. nih.govplos.org This isoform is highly expressed in the testis and is linked to the incorporation of arachidonic acid into triacylglycerols in spermatogenic germ cells. conicet.gov.arnih.gov
GPAT3 : This endoplasmic reticulum-associated isoform displays broad specificity for various long-chain saturated and unsaturated fatty acyl-CoAs, but its activity for the acylation of arachidonoyl-CoA to glycerol-3-phosphate is reported to be low. nih.govmdpi.com
GPAT4 : Also located in the endoplasmic reticulum, GPAT4 prefers fatty acyl-CoAs with 16 and 18 carbons and does not show a preference for saturated acyl-CoAs. aocs.org
The table below summarizes the relative substrate preferences of different GPAT isoforms.
| GPAT Isoform | Primary Localization | Preferred Acyl-CoA Substrates | Activity with Arachidoyl-CoA/Arachidonoyl-CoA |
| GPAT1 | Mitochondria | Saturated Acyl-CoAs (e.g., Palmitoyl-CoA) aocs.orgnih.govmdpi.com | Low aocs.org |
| GPAT2 | Mitochondria | Arachidonoyl-CoA mdpi.comconicet.gov.arnih.govplos.org | High (for Arachidonoyl-CoA) nih.govplos.org |
| GPAT3 | Endoplasmic Reticulum | Broad (Palmitoyl-CoA, Oleoyl-CoA, Linoleoyl-CoA) nih.govmdpi.com | Low nih.govmdpi.com |
| GPAT4 | Endoplasmic Reticulum | C16 & C18 Acyl-CoAs aocs.org | Not specified, but prefers C16/C18 lengths |
Acylglycerophosphate Acyltransferases (AGPATs)
Following the synthesis of LPA by GPATs, 1-acylglycerol-3-phosphate acyltransferases (AGPATs), also known as lysophosphatidic acid acyltransferases (LPAATs), catalyze the second step in the pathway. aocs.org They acylate LPA at the sn-2 position to form phosphatidic acid (PA), a crucial branch-point intermediate in lipid synthesis. nih.gov Like GPATs, the AGPAT family consists of multiple isoforms with distinct tissue expression and substrate specificities. nih.gov
AGPAT3 Activity and Dual Role
AGPAT3, also known as LPAAT3, is a ubiquitously expressed isoform found at high levels in tissues like the testis and pancreas. aocs.orgnih.gov It exhibits a dual enzymatic role. Its primary function is as an AGPAT, converting LPA to PA. nih.govgenecards.org In this role, it can act on LPA containing various fatty acids (C16:0-C20:4) at the sn-1 position, using oleoyl-CoA, linoleoyl-CoA, or arachidonoyl-CoA as the acyl donor. genecards.orgmybiosource.com
Crucially, AGPAT3 also possesses a modest but significant lysophospholipid acyltransferase (LPLAT) activity, particularly as a lysophosphatidylethanolamine and lysophosphatidylinositol acyltransferase. aocs.orgnih.gov For this remodeling activity, AGPAT3 shows a clear preference for arachidonoyl-CoA as the acyl donor. aocs.orgnih.gov This dual functionality suggests that AGPAT3 is involved in both the de novo synthesis of glycerophospholipids and the subsequent remodeling of their acyl chains, providing a mechanism to enrich specific tissues with polyunsaturated fatty acids like arachidonic acid. aocs.orgnih.govmdpi.com
Kinetic Properties and Substrate Specificities of Acyltransferases
The efficiency and substrate preference of acyltransferases are quantified by their kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax). These properties determine the flow of acyl-CoAs into different metabolic pathways.
Mitochondrial GPAT1 is known to have a low Km for both glycerol-3-phosphate and fatty acyl-CoAs, allowing it to effectively compete for the acyl-CoA pool, even at low substrate concentrations, directing them towards esterification rather than mitochondrial beta-oxidation. aocs.org Mutational analyses of GPAT1 have identified specific amino acid residues critical for its catalytic activity (Vmax) without significantly affecting the Km for its substrates. aocs.org
In contrast, studies on GPAT2 overexpression demonstrate a specific increase in Vmax for arachidonoyl-CoA, with total GPAT specific activity increasing twofold compared to controls, highlighting its preference for this substrate. plos.org
The kinetic properties of AGPATs also vary by isoform. AGPATs 1 and 2 are generally much more efficient catalytically than AGPATs 3 and 5. aocs.org For AGPAT3 (also referred to as GPAT3 in some literature), one study determined its AGPAT activity with oleoyl-CoA as the donor and 1-oleoyl-LPA as the acceptor to be approximately 2 nmol/min/mg protein. bioscientifica.com Its activity was reduced by about 50% when using LPA with an arachidonoyl (C20:4) acyl chain. bioscientifica.com
The table below provides a summary of kinetic findings for relevant acyltransferases.
| Enzyme | Substrate(s) | Finding |
| GPAT1 | Palmitoyl-CoA, Oleoyl-CoA | Vmax with oleoyl-CoA is 4-fold lower than with palmitoyl-CoA in crustacean mitochondria, which share properties with mammalian GPAT1. researchgate.net |
| GPAT2 | Arachidonoyl-CoA | Overexpression in CHO-K1 cells leads to a 2-fold increase in total GPAT specific activity. plos.org |
| AGPAT3 | 1-oleoyl-LPA + Oleoyl-CoA | Activity of ~2 nmol/min/mg protein. bioscientifica.com |
| AGPAT3 | 1-arachidonoyl-LPA + Oleoyl-CoA | Activity is reduced by ~50% compared to 1-oleoyl-LPA. bioscientifica.com |
Acyl-CoA Thioesterase Activities Hydrolyzing Arachidoyl-CoA
Acyl-CoA thioesterases (ACOTs) are a family of enzymes that regulate the intracellular pool of activated fatty acids by hydrolyzing the thioester bond of acyl-CoAs to release a free fatty acid and Coenzyme A. nih.govresearchgate.net This action can terminate fatty acid signaling or metabolic processes. Several ACOT isoforms are capable of hydrolyzing very-long-chain acyl-CoAs.
Specifically, Acyl-CoA Thioesterase 7 (ACOT7) is highly expressed in the brain and testis and shows activity towards a spectrum of long-chain acyl-CoAs, including a high preference for arachidonoyl-CoA. nih.govnih.govpnas.org This suggests ACOT7 plays a key role in regulating the levels of arachidonoyl-CoA, potentially modulating eicosanoid metabolism. nih.govpnas.org Similarly, the mitochondrial enzyme ACOT2 demonstrates high thioesterase activity on long-chain acyl-CoAs, including arachidoyl-CoA. wikipedia.org The hydrolysis of arachidonoyl-CoA by ACOTs represents an important control point in lipid metabolism, influencing the availability of this specific acyl-CoA for incorporation into complex lipids or for other metabolic fates. researchgate.net
Acyl-CoA Thioesterase 7 (ACOT7) Specificity and Function
Acyl-CoA Thioesterase 7 (ACOT7), also known as brain acyl-CoA hydrolase (BACH), is a type II thioesterase that plays a significant role in the metabolism of long-chain fatty acyl-CoAs. nih.govnih.gov It is found in the cytosol of various tissues, with particularly high expression in the brain, testes, and macrophages. nih.govresearchgate.netnih.gov ACOT7's primary function is the hydrolysis of fatty acyl-CoAs into their corresponding free fatty acids and CoASH, thereby regulating the intracellular balance of these molecules. nih.govmdpi.com
Research has highlighted that Arachidoyl-CoA is a key and highly specific substrate for ACOT7. researchgate.netmdpi.com While ACOT7 exhibits activity towards a spectrum of long-chain acyl-CoAs, including palmitoyl-CoA and oleoyl-CoA, its preference for arachidonoyl-CoA links it directly to inflammatory processes. nih.govnih.govprinceton.edu The enzyme's role is not merely housekeeping; it is implicated in modulating intracellular lipid fluxes and has a recognized role in neuroprotection and inflammation. researchgate.netmaayanlab.cloud In macrophages, for instance, ACOT7 expression is upregulated during inflammatory responses, underscoring its specialized function in hydrolyzing arachidonoyl-CoA. researchgate.netresearchgate.net
The specificity of ACOT7 for various acyl-CoA substrates is critical to its biological role. The enzyme efficiently metabolizes several long-chain acyl-CoAs but shows marked activity towards arachidonoyl-CoA. nih.gov
Table 1: Substrate Profile of Acyl-CoA Thioesterase 7 (ACOT7)
| Substrate | Chain Length & Unsaturation | Enzyme Activity | Reference |
|---|---|---|---|
| Arachidonoyl-CoA | C20:4 | High / Preferred | researchgate.net, nih.gov, nih.gov |
| Palmitoyl-CoA | C16:0 | Active | nih.gov, uniprot.org |
| Oleoyl-CoA | C18:1 | Active | princeton.edu |
| Stearoyl-CoA | C18:0 | Active | wikipedia.org |
| Myristoyl-CoA | C14:0 | Active | wikipedia.org |
This table provides a qualitative summary of ACOT7 activity with different substrates as detailed in the cited research.
Contribution to Free Arachidonic Acid Release
The enzymatic action of ACOT7 on its substrate directly releases free arachidonic acid. nih.gov This hydrolysis reaction is a critical step in furnishing the cell with a readily available pool of this important signaling molecule. nih.gov
Reaction: Arachidoyl-CoA + H₂O --(ACOT7)--> Arachidonic Acid + Coenzyme A
The release of arachidonic acid is a rate-limiting step for the synthesis of a large family of potent lipid mediators known as eicosanoids, which includes prostaglandins, thromboxanes, and leukotrienes. nih.govvulcanchem.com These molecules are pivotal in a vast array of physiological and pathological processes, most notably inflammation. nih.gov While the most recognized pathway for arachidonic acid release is via the action of phospholipase A₂ (PLA₂) on membrane phospholipids, the ACOT7-mediated hydrolysis of arachidonoyl-CoA represents a distinct and significant alternative pathway. researchgate.netresearchgate.netmdpi.com This pathway can supplement the PLA₂-mediated release, particularly in specific cellular contexts like activated macrophages. researchgate.net
Studies have shown that the overexpression of ACOT7 leads to decreased levels of prostaglandins, suggesting that by controlling the availability of the precursor arachidonoyl-CoA, ACOT7 can modulate the downstream production of these inflammatory mediators. nih.govnih.gov Research on rabbit kidney medulla has also demonstrated that the cytosol contains long-chain acyl-CoA hydrolase activity that hydrolyzes arachidonoyl-CoA, and this activity directly contributes to the supply of arachidonic acid for prostaglandin synthesis. nih.gov
While specific kinetic values like Kcat and Km for the interaction of ACOT7 with Arachidoyl-CoA are not extensively detailed in the literature, the functional evidence strongly supports its efficient catalysis. The enzyme's activity is a key control point, influencing the amount of free arachidonic acid available to be converted by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into bioactive eicosanoids. vulcanchem.com
Table 2: Research Findings on ACOT7-Mediated Arachidonic Acid Release
| Research Focus | Key Finding | Implication | Reference |
|---|---|---|---|
| Inflammatory Role | ACOT7 has a novel inflammatory role through the production of arachidonic acid from its highly specific substrate, arachidonoyl-CoA. | Links ACOT7 directly to eicosanoid metabolism and inflammation. | researchgate.net |
| Macrophage Activity | ACOT7 is highly over-expressed in activated macrophages and displays specificity for arachidonoyl-CoA, releasing arachidonic acid. | Suggests a specialized role in immune cell signaling. | researchgate.net |
| Prostaglandin Synthesis | Overexpression of ACOT7 in a macrophage cell line altered the abundance of prostaglandins D2 and E2. | Demonstrates a direct regulatory impact on the synthesis of inflammatory mediators. | nih.gov |
| Alternative Pathway | Free arachidonic acid can be formed from the hydrolysis of arachidonoyl-CoA by acyl-CoA thioesterases like ACOT7, supplementing the main PLA₂ pathway. | Provides an additional mechanism for regulating arachidonic acid availability. | researchgate.net, mdpi.com |
Cellular and Subcellular Dynamics of Arachidoyl Coa
Intracellular Distribution and Compartmentalization
The distribution of Arachidoyl-CoA and the enzymes that metabolize it are not uniform throughout the cell. Specific organelles house the machinery for its synthesis and utilization, highlighting a sophisticated system of metabolic channeling.
The endoplasmic reticulum (ER) is a central hub for lipid biosynthesis, playing a primary role in the synthesis and elongation of long-chain fatty acyl-CoAs. The synthesis of arachidonoyl-CoA from its precursor, arachidonic acid, is catalyzed by long-chain acyl-CoA synthetases (ACSLs) associated with the ER membrane. reactome.orgfrontiersin.org Specifically, Acyl-CoA synthetase long-chain family member 4 (ACSL4) is a key enzyme in this process, conjugating arachidonate (B1239269) with Coenzyme A (CoA) to form arachidonoyl-CoA. reactome.org
The ER is also the principal site for the fatty acid elongation cycle, which extends fatty acids of 16 carbons or longer. ebi.ac.uk This multi-step process involves a series of enzymes that add two-carbon units to an existing acyl-CoA chain. Studies in germinating pea seeds have shown that the enzymes responsible for elongating stearoyl-CoA (18:0-CoA) to form arachidoyl-CoA (20:0-CoA) are localized mainly in the endoplasmic reticulum. nih.gov This process is crucial for the synthesis of very-long-chain fatty acids (VLCFAs). nih.govrupress.org The elongation process consists of four key reactions: condensation, reduction, dehydration, and a second reduction, catalyzed by a complex of fatty acid elongase enzymes. ebi.ac.ukebi.ac.uk
Mitochondria are the primary sites for the catabolism of fatty acyl-CoAs through the beta-oxidation pathway. wikipedia.org Once transported into the mitochondrial matrix, long-chain acyl-CoAs like Arachidoyl-CoA undergo a cyclic series of four enzymatic reactions that sequentially shorten the acyl chain by two carbons, producing acetyl-CoA, NADH, and FADH₂. wikipedia.orgnih.gov This process is a major source of cellular energy (ATP), particularly in tissues with high energy demands like the heart and skeletal muscle. abcam.com
While the ER is the main site of synthesis, some long-chain acyl-CoA synthetase activity has also been identified in mitochondria. nih.govaocs.org Furthermore, specific acyl-CoA thioesterases, such as ACOT2, are located in the mitochondrial matrix and are thought to regulate the levels of acyl-CoAs, thereby controlling the rate of beta-oxidation. wikipedia.orgnih.gov Dynamic simulations of mitochondrial fatty acid metabolism have been extended to include the oxidation of stearoyl-CoA (C18), arachidoyl-CoA (C20), and behenoyl-CoA (C22), underscoring the importance of mitochondria in processing these very-long-chain fatty acids. nih.gov
While the endoplasmic reticulum is a major site for fatty acid elongation, evidence suggests that the Golgi apparatus also plays a distinct role, particularly in the elongation of specific fatty acyl-CoAs. Research has indicated that different elongase enzymes may be located in different subcellular compartments. portlandpress.com Notably, studies in plants have shown that while stearoyl-CoA elongase activity is more pronounced in the ER, the activity of arachidoyl-CoA elongase is more prevalent within the Golgi fraction. portlandpress.com This suggests a specialized function for the Golgi in the later stages of very-long-chain fatty acid synthesis. The Golgi is also associated with cytoplasmic phospholipase A₂ (PLA₂) enzymes, which are involved in phospholipid remodeling and can influence the availability of fatty acids for various metabolic processes. nih.gov
In specialized, anucleated cells like human blood platelets, the synthesis of arachidonoyl-CoA is compartmentalized within specific membrane systems. The dense tubular system (DTS), a remnant of the smooth endoplasmic reticulum, is a key site for arachidonate metabolism. slideshare.net Fractionation studies of human platelets have revealed that arachidonoyl-CoA synthetase activity is present in various subcellular fractions but is highest in the fraction enriched with the dense tubular system. nih.govebi.ac.uk This localization is critical for platelet function, as the arachidonoyl-CoA synthesized in the DTS is a precursor for prostaglandins (B1171923) and other eicosanoids that play a vital role in platelet activation and aggregation. ebi.ac.ukjci.org The enzyme activity in this fraction can be as high as 50 nmol/min per mg of protein. nih.gov
| Organelle/Structure | Associated Process | Key Enzymes/Activities | Reference |
|---|---|---|---|
| Endoplasmic Reticulum | Synthesis & Elongation | Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), Fatty Acid Elongases | reactome.orgfrontiersin.orgnih.gov |
| Mitochondria | Beta-Oxidation (Catabolism) | Acyl-CoA Dehydrogenases, Carnitine Palmitoyltransferase (CPT), Acyl-CoA Thioesterase 2 (ACOT2) | wikipedia.orgnih.govnih.gov |
| Golgi Apparatus | Fatty Acid Elongation | Arachidoyl-CoA Elongase Activity | portlandpress.com |
| Dense Tubular System (Platelets) | Synthesis | Arachidonoyl-CoA Synthetase | nih.govebi.ac.uk |
Regulation of Intracellular Arachidoyl-CoA Pools
The intracellular concentration of Arachidoyl-CoA, and particularly its unsaturated form arachidonoyl-CoA, is tightly regulated to maintain cellular homeostasis and ensure a controlled supply for signaling and metabolic pathways. This regulation occurs primarily by controlling the availability of its precursor, arachidonic acid.
The level of free arachidonic acid (AA) in a resting cell is kept extremely low. csic.es This is achieved through a dynamic balance between two opposing processes: the release of AA from membrane phospholipids (B1166683) and its rapid re-esterification back into the lipid bilayer. csic.esbalsinde.org
Release from Phospholipids: Upon cellular stimulation, phospholipase A₂ (PLA₂) enzymes are activated. These enzymes cleave the ester bond at the sn-2 position of membrane phospholipids, where arachidonic acid is typically located, releasing free AA into the cytosol. balsinde.org
Re-incorporation into Phospholipids (The Lands Cycle): To prevent the accumulation of free AA and for membrane remodeling, the fatty acid is quickly re-incorporated into phospholipids. This process involves two key enzymatic steps:
Activation: Free arachidonic acid is first activated by being converted to its CoA thioester, arachidonoyl-CoA. This reaction is catalyzed by arachidonoyl-CoA synthetase (an ACSL). csic.es
Acylation: The newly synthesized arachidonoyl-CoA then serves as an acyl donor for lysophospholipid acyltransferases (LPLATs), which transfer the arachidonate to a lysophospholipid molecule, reforming a phospholipid and completing the cycle. frontiersin.orgcsic.es
This continuous cycle of deacylation and reacylation, known as the Lands cycle, is the primary mechanism for controlling the availability of free arachidonic acid. mdpi.com In resting cells, the rate of reacylation far exceeds the rate of release, ensuring that the pool of free AA, and consequently the substrate for arachidonoyl-CoA synthesis, is strictly controlled. balsinde.org
| Process | Key Enzyme Family | Function | Reference |
|---|---|---|---|
| Arachidonic Acid Release | Phospholipase A₂ (PLA₂) | Liberates arachidonic acid from membrane phospholipids. | balsinde.org |
| Arachidonic Acid Activation | Arachidonoyl-CoA Synthetase (ACSL) | Converts free arachidonic acid to arachidonoyl-CoA. | csic.es |
| Arachidonic Acid Re-incorporation | Lysophospholipid Acyltransferases (LPLAT) | Transfers arachidonate from arachidonoyl-CoA to lysophospholipids. | frontiersin.orgcsic.es |
Influence of Acyl-CoA Binding Proteins (ACBPs) on Acyl-CoA Levels and Enzyme Activities
Acyl-CoA binding proteins (ACBPs) are crucial intracellular carriers for long-chain and very-long-chain acyl-CoA esters, including Arachidoyl-CoA. nih.govresearchgate.net These proteins play a vital role in transporting these molecules within the cell, shielding them from hydrolysis, and modulating their availability for various metabolic processes. nih.govmolbiolcell.org
ACBPs bind to acyl-CoA esters with high affinity, effectively buffering the free concentration of these molecules in the cytosol to low nanomolar levels. nih.govresearchgate.net This is significant because high concentrations of free long-chain acyl-CoAs can be disruptive to cellular membranes and protein function. researchgate.net The binding of Arachidoyl-CoA to ACBPs facilitates its transport between organelles, such as from the site of synthesis to the endoplasmic reticulum or mitochondria for further metabolism. mdpi.com
The interaction between ACBPs and Arachidoyl-CoA can also influence the activity of enzymes involved in lipid metabolism. By controlling the local concentration of Arachidoyl-CoA, ACBPs can regulate the substrate availability for enzymes involved in processes like glycerolipid synthesis and fatty acid oxidation. mdpi.comnih.gov For instance, the delivery of acyl-CoAs by ACBPs to microsomal glycerolipid synthesis pathways has been demonstrated. mdpi.com Furthermore, some studies suggest that the ACBP-acyl-CoA complex itself may act as a direct regulator of enzyme activity. nih.govresearchgate.net
The diverse family of ACBPs exhibits tissue-specific expression patterns and varying affinities for different acyl-CoA species, suggesting specialized roles in managing distinct pools of acyl-CoAs. researchgate.netnih.gov This intricate system of binding and transport by ACBPs is fundamental to maintaining lipid homeostasis and ensuring the proper metabolic fate of Arachidoyl-CoA.
Gene Expression Regulation of Enzymes Involved in Arachidoyl-CoA Metabolism (e.g., ACSL4 compensation)
The metabolism of Arachidoyl-CoA is tightly controlled through the regulation of gene expression of the enzymes responsible for its synthesis and degradation. Key enzymes in this process include long-chain acyl-CoA synthetases (ACSLs), which activate arachidonic acid to Arachidoyl-CoA, and acyl-CoA thioesterases (ACOTs), which hydrolyze Arachidoyl-CoA back to the free fatty acid and Coenzyme A. nih.gov
The expression of these enzymes is regulated in a coordinated and tissue-specific manner, responding to various metabolic signals. nih.gov For example, studies have shown that the expression of different ACSL and ACOT isoforms can be altered by diet and hormonal changes. nih.gov
A notable aspect of this regulation is the potential for compensation among different enzyme isoforms. Long-chain acyl-CoA synthetase 4 (ACSL4) is an isoform that shows a preference for activating polyunsaturated fatty acids like arachidonic acid. ucl.ac.ukmednexus.orgbalsinde.org In some cellular contexts, the expression of ACSL4 can be upregulated to compensate for the deficiency of other ACSL isoforms, ensuring the continued synthesis of essential acyl-CoAs. aacrjournals.org For instance, in certain cancer cells, an inverse relationship between the expression of ACSL3 and ACSL4 has been observed, suggesting a compensatory mechanism to maintain fatty acid metabolism. aacrjournals.org
The regulation of ACSL4 itself is complex, involving various transcription factors. researchgate.net For example, in some liver cells, ACSL4 expression is under the control of the peroxisome proliferator-activated receptor delta (PPARδ). ucl.ac.uk Furthermore, in prostate cancer cells, the androgen receptor (AR) can act as a transcriptional suppressor of ACSL4. aacrjournals.org
This intricate network of gene expression regulation ensures that the cellular levels of Arachidoyl-CoA are precisely maintained to meet the metabolic demands of the cell while preventing the accumulation of potentially toxic intermediates.
Table 1: Key Enzymes in Arachidoyl-CoA Metabolism and their Regulation
| Enzyme Family | Key Isoform Example | Primary Function | Known Regulatory Mechanisms |
| Long-chain acyl-CoA synthetases (ACSLs) | ACSL4 | Activates arachidonic acid to Arachidoyl-CoA. ucl.ac.ukmednexus.orgbalsinde.org | Transcriptional regulation by PPARδ and AR. ucl.ac.ukaacrjournals.org Compensatory upregulation. aacrjournals.org |
| Acyl-CoA thioesterases (ACOTs) | ACOT7 | Hydrolyzes acyl-CoAs, including potentially Arachidoyl-CoA, to free fatty acids. researchgate.net | Transcriptional regulation in response to metabolic state. nih.gov |
| Glycerol-3-phosphate acyltransferases (GPATs) | GPAT3 | Incorporates acyl-CoAs into the first step of glycerolipid synthesis. mdpi.com | Transcriptional regulation by SREBP-1c. mdpi.com |
Physiological and Pathophysiological Implications of Arachidoyl Coa Metabolism
Role in Bioactive Lipid Mediator Synthesis
While not a direct substrate for the enzymes that generate eicosanoids, the pool of arachidoyl-CoA is in a dynamic equilibrium with free arachidonic acid and thus plays a crucial regulatory role in the synthesis of these potent lipid mediators. ebi.ac.uknih.gov
Eicosanoids, which include prostaglandins (B1171923) and leukotrienes, are synthesized from free arachidonic acid released from membrane phospholipids (B1166683). csic.eswikipedia.orgoup.com The metabolic fate of this released arachidonic acid is a key control point. It can either be oxygenated by cyclooxygenases (COX) or lipoxygenases (LOX) to form eicosanoids, or it can be re-esterified into arachidoyl-CoA by acyl-CoA synthetases (ACS) for re-incorporation into lipids. nih.govnih.gov This competition between the COX/LOX pathways and the ACS pathway means that the regulation of arachidoyl-CoA synthesis is a critical factor in determining the rate of eicosanoid production. nih.gov
The synthesis of prostaglandins begins when the enzyme cyclooxygenase (COX) acts on free arachidonic acid. nih.gov The availability of this substrate is tightly controlled by the competing activity of acyl-CoA synthetase (ACS), which converts free arachidonic acid into arachidoyl-CoA. ebi.ac.uknih.gov Research using rabbit kidney medulla microsomes has shown that at low substrate concentrations of arachidonic acid (5 µM), inhibiting ACS activity with triacsin C leads to a significant increase in prostaglandin (B15479496) formation, demonstrating that arachidonic acid is shunted toward the COX pathway. nih.gov Conversely, arachidoyl-CoA can serve as a reservoir that, when hydrolyzed by acyl-CoA thioesterases (ACOT), releases free arachidonic acid that can then be used for prostaglandin synthesis. csu.edu.aumdpi.com Therefore, the balance between arachidoyl-CoA synthesis by ACS and its hydrolysis by ACOT enzymes indirectly modulates the availability of substrate for prostaglandin production.
Leukotriene synthesis is initiated by the enzyme 5-lipoxygenase (5-LOX), which also requires free arachidonic acid as its substrate. nih.govdiff.orgresearchgate.net The concentration of free arachidonic acid is the rate-limiting step for the entire pathway. csic.es Cellular levels of free arachidonic acid are controlled by the Lands cycle, a process of deacylation and reacylation. diff.org After phospholipase A2 (PLA2) releases arachidonic acid from membrane phospholipids, it can be activated by an acyl-CoA ligase to form arachidoyl-CoA. diff.orgbiosciencepharma.com This arachidoyl-CoA is then used by lysophospholipid-acylCoA acyltransferases (LAT) to re-esterify the arachidonic acid back into lysophospholipids. diff.orgbiosciencepharma.com The importance of this reacylation pathway in regulating substrate availability is highlighted by studies where inhibition of LAT leads to a buildup of free arachidonic acid and a subsequent dramatic increase in leukotriene B4 production. diff.orgbiosciencepharma.com This demonstrates that the metabolic flux through arachidoyl-CoA is a key checkpoint controlling the supply of precursor for leukotriene biosynthesis.
Beyond influencing the synthesis of prostaglandins, arachidoyl-CoA can also directly modulate their degradation. In vitro studies using rabbit kidney cortex have revealed that arachidoyl-CoA is a potent inhibitor of prostaglandin delta 13-reductase, a key enzyme in the catabolic pathway of prostaglandins. ebi.ac.uknih.gov It acts as a non-competitive inhibitor with respect to both NADH and the substrate, 15-keto prostaglandin E2. nih.gov This inhibition prevents the breakdown of prostaglandins, suggesting that elevated levels of arachidoyl-CoA could prolong the biological activity of these signaling molecules. nih.gov
Table 1: Modulation of Prostaglandin Catabolizing Enzymes by Arachidoyl-CoA
| Enzyme | Effect of Arachidoyl-CoA | Potency (IC50) | Type of Inhibition | Source |
| Prostaglandin delta 13-reductase | Strong Inhibition | ~3 µM | Non-competitive | ebi.ac.uknih.gov |
| 15-hydroxy prostaglandin dehydrogenase | Weak Inhibition | 15% inhibition at 20 µM | Not specified | ebi.ac.uknih.gov |
Eicosanoid Precursor Function
Arachidoyl-CoA in Membrane Lipid Remodeling
A primary function of arachidoyl-CoA is to serve as an activated donor of arachidonic acid for its incorporation into membrane phospholipids. This process, part of the Lands cycle, is fundamental for establishing and maintaining the specific fatty acid composition of cellular membranes, which is crucial for membrane fluidity, protein function, and creating a storage pool of arachidonic acid. csic.escsic.esnih.gov The process involves the transfer of the arachidonyl group from arachidoyl-CoA to a lysophospholipid, a reaction catalyzed by a family of lysophospholipid acyltransferases (LPLATs). csic.esnih.gov
The incorporation of arachidonic acid into different phospholipid classes is managed by specific acyltransferases that exhibit distinct substrate preferences.
Phosphatidylcholine (PC): Arachidoyl-CoA is a preferred acyl donor for the synthesis of arachidonate-containing PC from lysophosphatidylcholine (B164491) (lyso-PC). csic.escdnsciencepub.com The enzyme lysophosphatidylcholine acyltransferase 3 (LPCAT3) is ubiquitously expressed and shows a high preference for arachidoyl-CoA. nih.govnih.govpnas.org The activity of LPCAT3 is critical, as its knockdown reduces arachidonic acid content in PC and impairs processes like eicosanoid production and triglyceride transport. nih.govnih.gov
Phosphatidylethanolamine (B1630911) (PE): Arachidonic acid is also incorporated into phosphatidylethanolamine. nih.gov While some arachidonate (B1239269) may be directly acylated to lysophosphatidylethanolamine (lyso-PE), a significant portion is first incorporated into PC and then transferred to PE in a subsequent remodeling step. csic.escsic.es Pro-inflammatory stimuli, such as interleukin-1 alpha, have been shown to increase the activity of lysophospholipid acyltransferases, boosting the incorporation of arachidonate from arachidoyl-CoA into both PE and phosphatidylinositol. nih.gov
Phosphatidylinositol (PI): The phosphoinositide family of lipids is uniquely enriched with arachidonic acid at the sn-2 position. nih.govnih.govmolbiolcell.org This specific composition is largely due to the enzyme lysophosphatidylinositol acyltransferase 1 (LPIAT1), also known as MBOAT7. molbiolcell.orgresearchgate.net LPIAT1 exhibits remarkable selectivity for arachidoyl-CoA as the acyl donor and lyso-PI as the acceptor. nih.govmolbiolcell.org The physiological importance of this is profound; mice lacking the LPIAT1 gene have drastically reduced levels of arachidonic acid in their PI and suffer from severe defects in brain development, including disordered cortical lamination. molbiolcell.org This underscores the essential role of arachidoyl-CoA in generating the specific PI species required for normal neuronal development. molbiolcell.org
Table 2: Key Acyltransferases in Arachidoyl-CoA-Mediated Phospholipid Remodeling
| Enzyme | Phospholipid Target | Substrate Preference | Key Function | Source |
| LPCAT3 | Phosphatidylcholine (PC) | Prefers arachidonoyl-CoA and linoleoyl-CoA | General membrane remodeling, regulation of triglyceride transport | nih.govnih.govpnas.org |
| LPIAT1 (MBOAT7) | Phosphatidylinositol (PI) | Highly specific for arachidonoyl-CoA | Enrichment of PI with arachidonic acid, crucial for brain development | nih.govmolbiolcell.orgresearchgate.net |
| Lysophospholipid Acyltransferases (general) | Phosphatidylethanolamine (PE) | Varies | Incorporation of arachidonic acid, often stimulated by inflammatory signals | nih.gov |
Contribution to Membrane Structure and Fluidity
Arachidoyl-CoA, the activated form of the omega-6 polyunsaturated fatty acid arachidonic acid (ARA), is a crucial contributor to the structural integrity and fluidity of cellular membranes. nih.govnih.gov The four cis double bonds in the arachidonic acid backbone create a kinked structure, which increases membrane fluidity and flexibility. nih.gov This property is vital for the proper function of membrane-embedded proteins involved in cellular signaling and for maintaining the integrity of cells and their organelles. nih.govnih.gov
The incorporation of arachidonic acid into membrane phospholipids is not a random process. It is primarily located at the sn-2 position of glycerophospholipids, an asymmetrical distribution that is critical for membrane function. pnas.org This specific placement is achieved through a remodeling process known as the Lands cycle. csic.esaai.orgresearchgate.netresearchgate.netnih.govbalsinde.orgmdpi.com The dynamic nature of this cycle allows cells to modify the fatty acid composition of their membranes in response to various stimuli, thereby modulating membrane fluidity and the activity of associated proteins. nih.gov
The fluidity of the membrane, influenced by the presence of arachidonic acid, has profound effects on cellular processes. It impacts the function of ion channels and other membrane proteins integral to cell signaling. nih.gov Furthermore, maintaining appropriate membrane fluidity is essential for vascular permeability and the structural integrity of tissues, particularly in the brain where arachidonic acid is highly abundant and plays a critical role in synaptic plasticity and neuron function. nih.govacnp.org
Deacylation-Reacylation Pathways (Lands Cycle)
The concentration of free arachidonic acid within cells is kept at very low levels through its rapid incorporation into membrane phospholipids via the deacylation-reacylation pathway, commonly known as the Lands cycle. csic.esaai.orgnih.govbalsinde.org This cycle is a continuous process of removing a fatty acid from a phospholipid (deacylation) and replacing it with another (reacylation).
The key steps in the reacylation part of the Lands cycle involving arachidonic acid are:
Activation of Arachidonic Acid: Free arachidonic acid is activated to its CoA ester, arachidoyl-CoA, by a family of enzymes called acyl-CoA synthetases (ACSs). csic.esacnp.org This reaction is dependent on ATP and Coenzyme A. acnp.org
Transfer to Lysophospholipid: The arachidoyl group from arachidoyl-CoA is then transferred to a lysophospholipid (a phospholipid with one fatty acid chain removed) by an acyl-CoA:lysophospholipid acyltransferase. researchgate.netacnp.org This results in the formation of a new phospholipid molecule containing arachidonic acid, typically at the sn-2 position. pnas.org
This cycle is crucial for several reasons. It allows for the selective incorporation of polyunsaturated fatty acids like arachidonic acid into specific membrane phospholipid classes. researchgate.netresearchgate.net The process is highly regulated, with specific enzymes showing preference for certain fatty acyl-CoAs and lysophospholipid acceptors. pnas.org For instance, lysophosphatidylcholine acyltransferase 3 (LPCAT3) exhibits a preference for arachidonoyl-CoA, playing a significant role in remodeling membranes. pnas.orgrcsb.orgfrontiersin.org
Perturbations in the Lands cycle can have significant cellular consequences. Inhibition of the reacylation pathway, for example by blocking the conversion of arachidonic acid to arachidoyl-CoA, leads to an increase in intracellular free arachidonic acid levels, which can trigger apoptosis (programmed cell death). nih.gov This highlights the critical role of the Lands cycle in maintaining cellular homeostasis and survival. nih.gov
Elongation to Very-Long-Chain Fatty Acyl-CoAs
Arachidoyl-CoA can be further metabolized through elongation, a process that adds two-carbon units to the fatty acid chain, resulting in the formation of very-long-chain fatty acids (VLCFAs). This process is carried out by a family of enzymes known as ELOngation of Very Long-chain fatty acid enzymes (ELOVLs). libretexts.org
Biosynthesis of Docosatetraenoic (22:4) and Tetracosatetraenoic (24:4) Acids
The elongation of arachidoyl-CoA is a key step in the synthesis of other biologically important polyunsaturated fatty acids.
Docosatetraenoic Acid (Adrenic Acid): Arachidoyl-CoA (20:4n-6) is elongated by two carbons to form docosatetraenoyl-CoA (22:4n-6), the activated form of adrenic acid. tuscany-diet.netwikipedia.org This reaction is catalyzed by elongases such as ELOVL2 and ELOVL5. tuscany-diet.net Adrenic acid is a prominent fatty acid in the early human brain. wikipedia.org
Tetracosatetraenoic Acid: The resulting adrenic acid (as adrenoyl-CoA) can be further elongated to tetracosatetraenoic acid (24:4n-6) by the action of ELOVL2. tuscany-diet.net This 24-carbon fatty acid can then be desaturated and subsequently shortened via peroxisomal beta-oxidation to produce other important polyunsaturated fatty acids. tuscany-diet.net
This elongation pathway is significant as it contributes to the diversity of fatty acids within the cell, which are then available for incorporation into membranes or for the synthesis of signaling molecules.
Brain-Specific Elongation Pathways for Polyenoic Acyl-CoAs
The brain has distinct pathways for the elongation of fatty acyl-CoAs, reflecting the unique lipid composition of neural tissues. nih.govebi.ac.uk The elongation of polyenoic acyl-CoAs, including arachidoyl-CoA, is particularly active in brain microsomes. acnp.orgebi.ac.uk
Research has shown that the brain possesses specific elongating systems for different fatty acyl-CoA substrates. nih.gov A distinct C20-CoA elongating system exists in the brain, in addition to systems for C16 and C18-CoA. nih.gov This brain-specific elongation is crucial for synthesizing the very-long-chain polyunsaturated fatty acids that are highly enriched in neuronal membranes. acnp.org
The activity of these elongation enzymes can vary in different brain regions and during development. nih.govebi.ac.uk For example, the synthesis of arachidonoyl-CoA and its subsequent elongation products is higher in the cerebrum compared to the cerebellum and brain stem. ebi.ac.uk These brain-specific pathways underscore the critical importance of precise lipid composition for normal brain function.
Arachidoyl-CoA in Cellular Signaling and Regulatory Mechanisms
Beyond its structural role in membranes and as a precursor for eicosanoids, arachidoyl-CoA and other long-chain acyl-CoAs function as important signaling molecules and allosteric regulators of enzyme activity. creative-proteomics.comnih.govwikipedia.org
Allosteric Regulation of Enzyme Activities by Acyl-CoAs
Long-chain fatty acyl-CoAs, including arachidoyl-CoA, can directly bind to and modulate the activity of various enzymes, thereby influencing key metabolic pathways. creative-proteomics.comnih.govwikipedia.orgportlandpress.com
One of the most well-studied examples is the regulation of acetyl-CoA carboxylase (ACC) , the rate-limiting enzyme in fatty acid synthesis. portlandpress.com Fatty acyl-CoA esters are potent feedback inhibitors of ACC, helping to control the rate of de novo fatty acid synthesis. portlandpress.com
Acyl-CoAs have also been shown to regulate other enzymes, including:
Carnitine acyltransferase: This enzyme is involved in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, and its activity is regulated by the cellular concentration of acyl-CoA. creative-proteomics.com
Hexokinase IV (glucokinase): This enzyme is involved in glucose metabolism.
Citrate condensing enzyme: This enzyme participates in the citric acid cycle. wikipedia.org
Furthermore, acyl-CoAs can influence the activity of ion channels, such as ATP-sensitive potassium channels, and protein kinases, demonstrating their broad regulatory roles in cellular signaling. wikipedia.orgnih.gov For instance, arachidonoyl-CoA, a membrane-impermeable analog of arachidonic acid, has been shown to activate large-conductance Ca2+-activated K+ (BK) channels from the cytosolic side, suggesting a direct interaction with the channel protein. nih.gov In some bacteria, arachidonoyl-CoA can bind to the transcriptional regulator FadR, inhibiting its ability to bind to DNA and thereby modulating gene expression. researchgate.net
The ability of arachidoyl-CoA and other acyl-CoAs to act as allosteric regulators provides a mechanism for cells to sense their metabolic state and adjust enzyme activities accordingly, ensuring a coordinated control of lipid and energy metabolism. plos.org
Modulation of Receptor Activity
Arachidoyl-CoA, the activated form of the very long-chain saturated fatty acid arachidic acid, and its metabolism are increasingly recognized for their role in modulating cellular signaling pathways, in part through the regulation of receptor activity. While direct binding of arachidoyl-CoA to receptors is not as extensively documented as for its polyunsaturated counterpart, arachidonoyl-CoA, its influence is exerted through several indirect mechanisms.
One key area of influence is the modulation of G protein-coupled receptors (GPCRs). The activity of many GPCRs is sensitive to the lipid environment of the cell membrane. Alterations in the levels of very long-chain fatty acyl-CoAs, including arachidoyl-CoA, can impact membrane fluidity and the composition of lipid rafts, specialized membrane microdomains where many receptors are localized. These changes can, in turn, affect receptor conformation, dimerization, and downstream signaling cascades.
Additionally, peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that are key regulators of lipid metabolism. nih.gov While unsaturated fatty acids are the preferred ligands for PPARα, saturated fatty acids can also act as ligands. nih.gov The activation of PPARs by fatty acyl-CoAs or their derivatives leads to the transcriptional regulation of genes involved in fatty acid uptake, activation, and oxidation. nih.gov This transcriptional control can indirectly affect the availability of signaling lipids and the expression of various receptors and signaling proteins.
Influence on Protein Acylation and Targeting to Membranes
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein localization, stability, and function. Arachidoyl-CoA can serve as a substrate for this process, influencing the targeting of proteins to specific membrane compartments.
The attachment of long-chain fatty acids, such as arachidic acid from arachidoyl-CoA, can increase the hydrophobicity of a protein, promoting its association with cellular membranes, including the plasma membrane, Golgi apparatus, and endoplasmic reticulum. nih.gov This targeting is essential for the proper function of many signaling proteins, including G proteins and kinases. wikipedia.org
For instance, the acylation of G protein α subunits is a well-established mechanism for their membrane anchoring and is crucial for their interaction with GPCRs and downstream effectors. wikipedia.org While palmitoylation (the attachment of palmitic acid) is the most studied form of S-acylation, evidence suggests that other fatty acids, including very long-chain saturated fatty acids, can also be utilized. The availability of arachidoyl-CoA within the cell can therefore influence the pool of acylated proteins and their subsequent localization and signaling capacity.
Furthermore, acyl-CoA binding proteins (ACBPs) play a role in intracellular transport and buffering of acyl-CoA esters, including arachidoyl-CoA. nih.gov These proteins can shuttle acyl-CoAs to specific enzymes and cellular compartments, thereby regulating their availability for processes like protein acylation. encyclopedia.pub For example, studies in Arabidopsis have identified an acyl-CoA-binding protein, ACBP3, that shows a high affinity for arachidonyl-CoA, suggesting a specific role in the trafficking of this particular fatty acyl-CoA. nih.gov
Transcriptional Regulation by Fatty Acyl-CoAs and Associated Pathways
Fatty acyl-CoAs, including arachidoyl-CoA, are not merely metabolic intermediates but also act as signaling molecules that can directly and indirectly regulate gene expression. wikipedia.org This transcriptional control is a key mechanism by which cells adapt their metabolism to changing nutrient availability and physiological demands.
A primary pathway for transcriptional regulation by fatty acyl-CoAs involves the peroxisome proliferator-activated receptors (PPARs). frontiersin.org As mentioned earlier, PPARs are ligand-activated transcription factors. Upon binding to fatty acids or their derivatives, PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. nih.gov This binding leads to the up-regulation of genes involved in lipid catabolism, such as those encoding for enzymes of fatty acid oxidation. nih.gov
Long-chain fatty acyl-CoAs can also exert feedback inhibition on key enzymes of fatty acid synthesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), in part through the suppression of their gene transcription. wikipedia.org This provides a mechanism to balance anabolic and catabolic lipid processes.
Furthermore, the metabolism of fatty acyl-CoAs is intricately linked to other signaling pathways that influence transcription. For example, the production of eicosanoids from arachidonic acid (derived from arachidonoyl-CoA) can activate signaling cascades that lead to the activation of transcription factors like NF-κB, which plays a central role in inflammatory responses.
The table below summarizes key transcription factors and their roles in fatty acid metabolism:
| Transcription Factor | General Function in Fatty Acid Metabolism |
| PPARα | Regulates genes involved in fatty acid uptake, activation, and β-oxidation. nih.govfrontiersin.org |
| PPARγ | Primarily regulates genes involved in lipogenesis and adipocyte differentiation. nih.gov |
| SREBP-1c | Controls the expression of genes involved in fatty acid and triglyceride synthesis. nih.gov |
| NF-κB | A key regulator of inflammatory gene expression, which can be influenced by fatty acid metabolites. |
Involvement in Disease Mechanisms and Metabolic Dysregulation
Dysregulation of arachidoyl-CoA metabolism has been implicated in a variety of pathological conditions, particularly those affecting the nervous system.
Neurobiological Dysfunctions
The brain has a high lipid content, and the proper metabolism of fatty acids is critical for its structure and function. nih.gov Alterations in the levels and processing of very long-chain fatty acids like arachidic acid can contribute to neurobiological dysfunctions.
Mechanisms in Alzheimer's Disease Pathology
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein. jneurology.com Emerging evidence suggests that dysregulated fatty acid metabolism plays a significant role in the pathogenesis of AD.
Furthermore, recent research has identified Acyl-CoA Thioesterase 7 (ACOT7) as a potential serum biomarker for AD. nih.gov ACOT7 can hydrolyze arachidonoyl-CoA, and its levels were found to be significantly increased in the serum of AD patients. nih.gov Interestingly, there was a negative correlation between serum ACOT7 protein levels and Mini-Mental State Examination (MMSE) scores, suggesting a link between ACOT7 activity, Aβ production, and cognitive decline. nih.gov ACOT7 has also been shown to form fibrils in the presence of its substrate arachidonoyl-CoA, which may act as functional amyloid. nih.gov
The table below highlights key findings from studies on fatty acid metabolism in Alzheimer's disease:
| Finding | Implication in AD Pathology | Reference |
| Increased serum ACOT7 levels in AD patients | Potential biomarker and link to Aβ production and cognitive decline. | nih.gov |
| Arachidonic acid-enriched diet impairs memory in mice | Suggests a role for specific fatty acid imbalances in exacerbating AD pathology. | nih.gov |
| ACOT7 forms fibrils with arachidonoyl-CoA | Potential for novel amyloid-like structures contributing to the disease. | nih.gov |
| Suppression of ACOT7 alters APP metabolism | Indicates a direct role of this enzyme in the processing of the amyloid precursor protein. | nih.gov |
Neuroinflammation Pathways and Eicosanoid Contribution
Neuroinflammation is a hallmark of many neurodegenerative diseases, including AD. jneurology.com The metabolism of arachidonic acid, which is activated to arachidonoyl-CoA, is a central pathway in the production of pro-inflammatory signaling molecules called eicosanoids. researchgate.netnhri.org.tw
Upon cellular stimulation, arachidonic acid is released from membrane phospholipids and can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins, thromboxanes, and leukotrienes. nhri.org.tw These eicosanoids are potent mediators of inflammation. jneurology.com For example, prostaglandin E2 (PGE2), derived from the COX pathway, can have dual roles in neuroinflammation, contributing to both neurotoxic and neuroprotective effects depending on the context. jneurology.com
Long-chain acyl-CoA synthetase 1 (ACSL1) has been shown to play a role in macrophage-mediated inflammation. frontiersin.org Macrophages deficient in ACSL1 exhibit reduced levels of arachidonoyl-CoA and a decreased inflammatory response, suggesting that the activation of arachidonic acid is a key step in promoting inflammation. frontiersin.org
The intricate balance between pro-inflammatory and anti-inflammatory lipid mediators is crucial for maintaining brain homeostasis. Dysregulation of arachidoyl-CoA and arachidonoyl-CoA metabolism can shift this balance towards a pro-inflammatory state, contributing to the chronic neuroinflammation observed in neurodegenerative disorders.
Implications for Neuroprotection and Neurotoxicity (e.g., ACOT7)
The metabolism of long-chain fatty acids is fundamental to the development and function of the nervous system, a uniquely lipid-rich organ. nih.gov Dysregulation of this metabolism is implicated in numerous severe neurological diseases. nih.govnih.gov Within this context, Acyl-CoA thioesterase 7 (ACOT7), also known as brain acyl-CoA hydrolase (BACH), plays a pivotal role in maintaining neuronal fatty acid homeostasis and protecting against neurotoxicity. nih.govresearchgate.net
ACOT7 is highly expressed in the brain and testes and is the primary source of long-chain acyl-CoA thioesterase activity in neurons. nih.govresearchgate.net Its main function is to hydrolyze long-chain acyl-CoAs, such as Arachidoyl-CoA, into a free fatty acid and Coenzyme A (CoA). maayanlab.clouduniprot.org This hydrolysis acts as a crucial regulatory mechanism, limiting the availability of long-chain acyl-CoAs for various metabolic pathways. nih.gov Neurons possess a limited capacity for beta-oxidation and neutral lipid storage, making the control exerted by ACOT7 particularly important. nih.gov
Research using conditional knockout mice lacking ACOT7 in the nervous system (Acot7N−/−) has demonstrated the neuroprotective function of this enzyme. These mice exhibit increased flux of fatty acids into multiple long-chain acyl-CoA-dependent pathways, leading to metabolic dysregulation, neurodegeneration, and behavioral hyperexcitability. nih.govnih.govresearchgate.net This suggests that by managing the levels of acyl-CoAs, ACOT7 prevents their accumulation to potentially toxic levels, thereby averting neuronal damage. researchgate.netcsu.edu.au The enzyme's activity appears to be a key defense against the neurotoxicity that can arise from aberrant fatty acid metabolism. nih.govnih.gov
Inflammatory Processes
Role in Macrophage Inflammatory Phenotypes
Arachidoyl-CoA metabolism is deeply intertwined with inflammatory processes, particularly in the context of macrophage function. Macrophages, key cells in the immune system, exhibit different phenotypes (e.g., pro-inflammatory M1 or anti-inflammatory M2) characterized by distinct metabolic profiles. frontiersin.org The availability of arachidonic acid, which is esterified to form Arachidoyl-CoA, is a critical determinant of the inflammatory response.
Studies have shown that arachidonic acid metabolism is significantly enhanced in M2 macrophages. frontiersin.org Conversely, pro-inflammatory conditions, such as those seen in diabetes, promote an inflammatory macrophage phenotype associated with increased expression of long-chain acyl-CoA synthetase 1 (ACSL1) and elevated levels of Arachidoyl-CoA. nih.gov This increase in Arachidoyl-CoA provides the substrate for the synthesis of pro-inflammatory eicosanoids like prostaglandin E2 (PGE2). nih.govpnas.org
Furthermore, Acyl-CoA thioesterase 7 (ACOT7) is highly expressed in macrophages and shows a strong substrate preference for Arachidoyl-CoA. csu.edu.aupnas.org Its expression is upregulated by inflammatory stimuli like lipopolysaccharide (LPS). pnas.orgresearchgate.net By hydrolyzing Arachidoyl-CoA, ACOT7 can release arachidonic acid, which can then be used for the synthesis of lipid mediators that modulate inflammation. csu.edu.aupnas.org Overexpression of ACOT7 in macrophage cell lines has been shown to alter the production of prostaglandins, highlighting its role in regulating eicosanoid metabolism and, consequently, the inflammatory landscape. pnas.orgresearchgate.net In some contexts, ACOT7 overexpression can suppress the basal production of prostaglandins, suggesting it may restrict the incorporation of arachidonic acid into membrane phospholipids, thereby limiting the substrate pool for prostaglandin synthesis. researchgate.net
Modulation of Inflammatory Responses by ACSL Enzymes (ACSL1, ACSL4)
Long-chain acyl-CoA synthetases (ACSLs) are essential enzymes that activate fatty acids by converting them into their corresponding acyl-CoA esters, a necessary step for their subsequent metabolic processing. frontiersin.org Two isoforms, ACSL1 and ACSL4, are particularly significant in modulating inflammatory responses through their action on arachidonic acid to form Arachidoyl-CoA. frontiersin.orgnih.gov
ACSL1 is linked to pro-inflammatory macrophage phenotypes. nih.govcaymanchem.com In conditions like diabetes, increased ACSL1 expression in macrophages leads to a specific and marked increase in Arachidoyl-CoA levels. nih.govpnas.org This elevated pool of Arachidoyl-CoA serves as a precursor for the synthesis of inflammatory mediators, such as PGE2, which contribute to the chronic inflammatory state. pnas.orgahajournals.org ACSL1-deficient macrophages show a significant reduction in Arachidoyl-CoA levels and are protected from the inflammatory effects of high glucose. nih.govresearchgate.net The expression of ACSL1 itself can be induced by various pathogen-derived molecules and pro-inflammatory cytokines like TNF-α. frontiersin.org
ACSL4 exhibits a strong substrate preference for arachidonic acid and is a key enzyme in its activation to Arachidoyl-CoA. nih.govnih.govresearchgate.net This function positions ACSL4 as a critical regulator of pathways that drive inflammation. nih.gov The Arachidoyl-CoA produced by ACSL4 can be incorporated into membrane phospholipids, which can then be peroxidized, leading to a form of programmed cell death called ferroptosis. nih.govnih.gov Dysfunctional ACSL4 can trigger an "eicosanoid storm," further exacerbating inflammation. nih.gov In macrophages, ACSL4 expression is implicated in promoting M1 polarization and is involved in the inflammatory response to stimuli like LPS. nih.gov
The distinct yet complementary roles of ACSL1 and ACSL4 in producing Arachidoyl-CoA highlight their importance as regulatory hubs in the inflammatory process, controlling the availability of the precursor for potent lipid mediators.
| Enzyme | Primary Substrate(s) | Key Function in Relation to Arachidoyl-CoA | Implication in Disease/Process |
| ACOT7 | Long-chain acyl-CoAs (preference for Arachidoyl-CoA) csu.edu.aupnas.org | Hydrolyzes Arachidoyl-CoA to free arachidonic acid and CoA. maayanlab.clouduniprot.org | Neuroprotection: Prevents neurotoxicity by regulating neuronal fatty acid levels. nih.govresearchgate.netInflammation: Modulates eicosanoid synthesis in macrophages. pnas.orgresearchgate.net |
| ACSL1 | Broad specificity (C16-C20 fatty acids) caymanchem.com | Synthesizes Arachidoyl-CoA, particularly in inflammatory macrophages. nih.govpnas.org | Inflammation: Promotes a pro-inflammatory macrophage phenotype, especially in diabetes, by increasing substrate for PGE2 synthesis. nih.govahajournals.org |
| ACSL4 | Preferentially Arachidonic Acid nih.govnih.gov | Key enzyme for synthesizing Arachidoyl-CoA from arachidonic acid. nih.govresearchgate.net | Inflammation: Regulates eicosanoid production and M1 macrophage polarization. nih.govresearchgate.netFerroptosis: Initiates lipid peroxidation leading to ferroptotic cell death. nih.gov |
Renal Physiology and Prostaglandin Catabolism Regulation
The metabolism of Arachidoyl-CoA is also relevant to renal physiology, primarily through its role as a precursor for prostaglandins (PGs), which are critical regulators of kidney function. Under normal physiological conditions, cyclooxygenase (COX) and acyl-CoA synthetase (ACS) enzymes compete for free arachidonic acid to produce PGs and Arachidoyl-CoA, respectively. nih.govnih.gov
Research has demonstrated that an enzymatic pathway exists in the rabbit kidney medulla that can furnish arachidonic acid for PG synthesis directly from Arachidoyl-CoA. csu.edu.aunih.gov The cytosol of the kidney medulla contains long-chain acyl-CoA hydrolase activity (a function that can be performed by enzymes like ACOT7) that hydrolyzes Arachidoyl-CoA to release free arachidonic acid. nih.gov This liberated arachidonic acid can then be utilized by microsomal PG synthesizing enzymes (like COX) to produce various prostaglandins, such as PGE2, PGF2α, and PGD2. nih.gov The addition of cytosolic fractions to microsomal preparations significantly increases PG formation from Arachidoyl-CoA, confirming the presence and activity of this pathway. nih.gov
Furthermore, the metabolic fate of arachidonic acid in the kidney can be regulated by other fatty acyl-CoAs. For instance, at low, physiologically relevant concentrations of arachidonic acid, palmitoyl-CoA can decrease PG formation while simultaneously increasing the formation of Arachidoyl-CoA in rabbit kidney medulla microsomes. nih.gov This suggests a homeostatic control mechanism where the levels of other acyl-CoAs can shift the balance of arachidonic acid metabolism, either towards storage and lipid synthesis (as Arachidoyl-CoA) or towards signaling (as prostaglandins). nih.gov
Cellular Responses to Oxidative Stress
Arachidoyl-CoA metabolism is implicated in cellular responses to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. ebi.ac.uknih.gov
Disorders of fatty acid oxidation, such as very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, can lead to the accumulation of lipids and their acyl-CoA derivatives. nih.govmedlink.com This accumulation can, in turn, induce significant oxidative stress and the generation of ROS, resulting in cellular damage, particularly in the liver. nih.gov The accumulation of long-chain acyl-CoA esters themselves can be detrimental, potentially inhibiting key mitochondrial carriers and enzymes. medlink.com
Oxidative stress can directly influence the availability of arachidonic acid, the precursor to Arachidoyl-CoA. Exposure to oxidants like hydrogen peroxide (H₂O₂) can trigger the release of arachidonic acid from membrane phospholipids. balsinde.org Concurrently, oxidative stress can deplete cellular ATP, which is required by acyl-CoA synthetases to convert free arachidonic acid back into Arachidoyl-CoA. balsinde.org This inhibition of the re-acylation process leads to an increase in free arachidonic acid, making it available for enzymatic pathways that can either propagate or resolve the stress response. balsinde.org
Moreover, the enzyme ACSL4, which synthesizes Arachidoyl-CoA, is a critical initiator of ferroptosis, a form of iron-dependent cell death driven by lipid peroxidation. nih.govnih.gov By producing Arachidoyl-CoA, ACSL4 provides the polyunsaturated fatty acyl chains that are incorporated into phospholipids, rendering the cell membrane susceptible to peroxidation and subsequent ferroptotic rupture. nih.gov This links the synthesis of Arachidoyl-CoA directly to a specific cellular death pathway triggered by oxidative stress.
Advanced Analytical Methodologies for Arachidoyl Coa Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of acyl-CoA thioesters. nih.gov This powerful combination offers superior sensitivity and specificity, allowing for the precise identification and quantification of compounds like arachidoyl-CoA even in complex biological mixtures. nih.gov The technique involves separating the analyte of interest from other matrix components via liquid chromatography before it is ionized and detected by a mass spectrometer. nih.gov The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring a specific fragmentation pattern for the target molecule, a process known as selected reaction monitoring (SRM). nih.gov
Stable isotope dilution (SID) coupled with LC-SRM/MS is the most rigorous and accurate method for quantifying acyl-CoAs. nih.govnih.gov This approach overcomes issues of sample loss during preparation and variations in instrument response by using a stable isotope-labeled version of the analyte as an internal standard. news-medical.net
The core principle of SID involves adding a known quantity of an isotopically heavy analog of arachidoyl-CoA to the sample at the earliest stage of preparation. news-medical.net This internal standard is chemically identical to the endogenous (light) arachidoyl-CoA but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N). researchgate.net Because the standard and analyte behave identically during extraction, chromatographic separation, and ionization, the ratio of the light to heavy form measured by the mass spectrometer can be used to calculate the precise amount of the endogenous compound, correcting for any experimental variability. news-medical.net
A significant challenge has been the availability of appropriate heavy isotope standards, which are difficult to prepare by chemical synthesis. nih.gov A novel solution is the "Stable Isotope Labeling by Essential Nutrients in Cell Culture" (SILEC) method. nih.govnih.gov In this technique, cells are cultured in a medium where an essential nutrient, pantothenate (vitamin B5), is replaced with its heavy isotope-labeled analog, [¹³C₃¹⁵N₁]-pantothenate. researchgate.net As pantothenate is a precursor to coenzyme A, the cells synthesize CoA and all subsequent acyl-CoAs with a heavy-labeled CoA moiety, imparting a +4 m/z shift. researchgate.net By supplying these cells with the corresponding fatty acid precursor (arachidic acid), customized heavy-labeled arachidoyl-CoA standards can be generated with high isotopic purity (>98%). nih.govnih.gov This SILEC-based approach, combined with LC-SRM/MS, enables the rigorous quantification of long-chain acyl-CoAs like arachidoyl-CoA in various biological samples. nih.govnih.gov
For the SRM analysis of arachidoyl-CoA, specific precursor-to-product ion transitions are monitored. The precursor ion is typically the protonated molecule [M+H]⁺, and a characteristic product ion results from the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety. nih.gov
Table 1: Example LC-MS/MS Parameters for Acyl-CoA Analysis The following table provides representative parameters. Actual values must be optimized for the specific instrument and compound.
| Parameter | Description | Example Value/Setting |
|---|---|---|
| Chromatography | Column | Reversed-phase C18 or C8 column (e.g., 100 x 2.0 mm, <3 µm particle size) nih.govnih.gov |
| Mobile Phase A | Water with 5 mM ammonium (B1175870) acetate (B1210297) (pH ≈ 6.8) nih.goviitpkd.ac.in | |
| Mobile Phase B | Methanol (B129727) or Acetonitrile nih.goviitpkd.ac.in | |
| Gradient | A linear gradient from low to high organic phase (B) over several minutes to elute acyl-CoAs based on chain length. nih.gov | |
| Mass Spectrometry | Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |
| Capillary Voltage | ~3.20 kV nih.gov | |
| Desolvation Temperature | ~500 °C nih.gov | |
| Detection Mode | Selected Reaction Monitoring (SRM) nih.gov | |
| SRM Transition (Quantifier) | [M+H]⁺ → [M - 507 + H]⁺ mdpi.com | |
| SRM Transition (Qualifier) | [M+H]⁺ → 428 m/z mdpi.com |
Quantifying arachidoyl-CoA in cellular and tissue samples is essential for understanding its metabolic context. LC-MS/MS methods provide the necessary sensitivity for these measurements, which can be challenging due to the compound's low abundance compared to other lipids. nih.gov Research has focused on measuring acyl-CoA profiles in various sample types, including cultured cells and different tissues. nih.govcreative-proteomics.com
For instance, studies have successfully quantified a range of medium- and long-chain acyl-CoAs in mouse liver and human colon cancer cell lines. nih.govnih.gov While specific data for arachidoyl-CoA is less common than for the more studied arachidonoyl-CoA (the polyunsaturated counterpart), the methodologies are directly applicable. In a study of macrophages, long-chain acyl-CoA synthetase 1 (ACSL1) deficiency led to a significant reduction in arachidonoyl-CoA (20:4-CoA) levels, while other acyl-CoAs were less affected, demonstrating the specificity of these analytical methods. researchgate.net Similarly, the elongation of arachidoyl-CoA (20:0-CoA) has been observed in cerebral microsomes, indicating its presence and metabolic activity in specific tissues. ebi.ac.uk
The general procedure involves homogenizing the tissue or lysing the cells, extracting the acyl-CoAs, and analyzing the extract via LC-MS/MS. mdpi.com Calibration curves are constructed using authentic standards to achieve absolute quantification, often expressed as picomoles or nanomoles per milligram of protein or gram of tissue. nih.govmdpi.com
The accuracy of any quantification heavily relies on the sample preparation workflow, which must be optimized to ensure efficient extraction and prevent degradation of the target analyte. acs.org Acyl-CoAs, including arachidoyl-CoA, are notoriously unstable molecules, prone to both enzymatic and chemical hydrolysis, especially in aqueous solutions or at non-neutral pH. nih.gov
Key considerations for sample preparation include:
Rapid Inactivation of Enzymes: Immediately after collection, tissue samples must be flash-frozen in liquid nitrogen to halt all enzymatic activity. mdpi.com For cell cultures, the medium is rapidly removed, and cells are quenched with a cold solvent like methanol. nih.govnih.gov
Extraction: A common method involves protein precipitation and extraction with cold organic solvents. nih.gov Methanol is often used, sometimes in combination with other solvents or buffers. nih.govnih.gov The entire process should be performed on ice or at 4°C to minimize degradation. mdpi.com
Purification: To reduce matrix effects and ion suppression during MS analysis, a purification step is often necessary. creative-proteomics.com Solid-phase extraction (SPE) is a frequently used technique to separate the more polar acyl-CoAs from highly abundant non-polar lipids and other interfering substances. psu.edu
Stability during Analysis: The stability of extracted acyl-CoAs in the final reconstitution solvent is critical, especially for large sample batches. acs.org Studies have shown that acyl-CoAs are most stable when reconstituted in methanol or a 50% methanol/50% ammonium acetate buffer solution, whereas they degrade quickly in purely aqueous solutions. nih.gov Samples are typically kept in an autosampler cooled to ~4°C during the analytical run. iitpkd.ac.in Using glass vials instead of plastic can also decrease signal loss and improve sample stability. acs.org
Table 2: Relative Stability of Acyl-CoAs in Different Solvents Based on findings for long-chain acyl-CoAs. Stability is shown as percentage remaining relative to time-zero after 24 hours at 4°C.
| Reconstitution Solvent | Relative Stability after 24h (%) | Reference |
|---|---|---|
| Methanol | High (~90-100%) | nih.gov |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 7) | High (~90-100%) | nih.gov |
| Water | Low (<50%) | nih.gov |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5) | Moderate-High | nih.gov |
Radio-TLC and Radiometric Enzyme Assays
Before the widespread adoption of LC-MS, radiometric assays were a primary method for studying enzyme kinetics and metabolic pathways involving acyl-CoAs. creative-enzymes.com These techniques rely on the use of a substrate labeled with a radioisotope, such as ¹⁴C or ³H.
Radiometric enzyme assays measure the rate of an enzyme-catalyzed reaction by tracking the conversion of a radioactive substrate into a radioactive product. creative-enzymes.com For example, to study the activity of an acyl-CoA synthetase that produces arachidoyl-CoA, one would use radiolabeled arachidic acid ([¹⁴C]-arachidic acid) and Coenzyme A as substrates. The rate of [¹⁴C]-arachidoyl-CoA formation is then determined by measuring the radioactivity incorporated into the product after separating it from the unreacted substrate. creative-enzymes.com This separation is the most critical step of the assay. creative-enzymes.com
Radio-Thin Layer Chromatography (Radio-TLC) is a common technique used for this separation. nih.gov In this method, the reaction mixture is spotted onto a TLC plate, which is then developed in a solvent system that separates the substrate (e.g., [¹⁴C]-arachidic acid) from the product (e.g., [¹⁴C]-arachidoyl-CoA) based on their different polarities. nih.govresearchgate.net The distribution of radioactivity on the plate is then visualized and quantified using a radio-TLC scanner or phosphorimager. nih.gov The ratio of radioactivity in the product spot to the total radioactivity gives the reaction conversion. nih.gov This method is particularly useful for analyzing the products of in-vitro enzyme reactions and for quality control of radiolabeled compounds. nih.govresearchgate.net
High-Resolution Separation Techniques for Acyl-CoA Derivatives
The cellular acyl-CoA pool is a complex mixture of dozens of different species with varying chain lengths and degrees of saturation. creative-proteomics.com Achieving adequate chromatographic separation is crucial to prevent co-elution, which can lead to ion suppression and inaccurate quantification in MS analysis. nih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advance over conventional HPLC. nih.gov By using columns with smaller particle sizes (typically <2 µm), UHPLC systems operate at higher pressures to achieve superior resolution, better peak shapes, increased sensitivity, and much faster analysis times. nih.govpsu.edu This enhanced separation power is invaluable for resolving closely related acyl-CoA species, such as isomers. nih.gov
Ion-Pairing Reversed-Phase Chromatography (IP-RP) is another powerful technique for separating highly polar and ionic molecules like acyl-CoAs. nih.gov This method adds an ion-pairing reagent (e.g., a quaternary ammonium salt) to the mobile phase. The reagent forms a neutral complex with the negatively charged phosphate (B84403) groups of the CoA moiety, increasing the retention of the acyl-CoA on a non-polar reversed-phase column and leading to improved separation of different acyl-CoA species. nih.gov When coupled with high-resolution mass spectrometry (HRMS), this approach allows for the comprehensive and quantitative analysis of a wide range of fatty acyl-CoAs in biological samples. nih.govnih.gov
Future Directions and Emerging Research Avenues in Arachidoyl Coa Biology
Elucidation of Novel Enzyme-Arachidoyl-CoA Interactions
The biological functions of Arachidoyl-CoA are intrinsically linked to its interactions with a diverse array of enzymes. Future research is poised to uncover novel enzymatic partners and further characterize known interactions, providing a more comprehensive understanding of its metabolic and signaling roles.
A key area of investigation is the identification of new acyl-CoA synthetases (ACSLs) and acyl-CoA thioesterases (ACOTs) that exhibit specificity for arachidoyl-CoA. frontiersin.orgaocs.orgwjgnet.com While some ACSL and ACOT enzymes are known to act on very-long-chain fatty acids, a complete picture of the enzymes responsible for the synthesis and hydrolysis of arachidoyl-CoA in different tissues and subcellular compartments is still lacking. frontiersin.orgaocs.orgnih.gov For instance, research has identified that Acyl-CoA thioesterase 7 (ACOT7) is involved in the hydrolysis of arachidonoyl-CoA to provide arachidonic acid for prostaglandin (B15479496) synthesis. researchgate.netnih.govmdpi.comresearchgate.net Further studies are needed to explore other ACOT family members and their potential roles in regulating the availability of arachidoyl-CoA for various metabolic fates.
Beyond synthesis and hydrolysis, the interaction of arachidoyl-CoA with other enzyme classes warrants deeper investigation. For example, the human bile acid-CoA:amino acid N-acyltransferase (BACAT) has been shown to possess thioesterase and glycine (B1666218) conjugating activities with long- and very-long-chain acyl-CoAs, including arachidoyl-CoA, in vitro. researchgate.net The physiological relevance of this activity and whether other acyltransferases interact with arachidoyl-CoA remains an open question. Additionally, the role of arachidonoyl-CoA in modulating the activity of enzymes not directly involved in its metabolism, such as protein kinases and phosphatases, represents a promising area of future research. nih.gov
Table 1: Known and Potential Enzyme Interactions with Arachidoyl-CoA
| Enzyme Class | Specific Enzyme Example | Known/Potential Interaction with Arachidoyl-CoA | Research Focus |
| Acyl-CoA Synthetases (ACSLs) | ACSL4 | Catalyzes the formation of arachidonoyl-CoA from arachidonic acid. nih.govplos.org | Identifying novel ACSLs with specificity for arachidonic acid and characterizing their tissue-specific expression and regulation. |
| Acyl-CoA Thioesterases (ACOTs) | ACOT7 | Hydrolyzes arachidonoyl-CoA to release free arachidonic acid. researchgate.netnih.govmdpi.comresearchgate.net | Discovering new ACOTs that act on arachidoyl-CoA and understanding their role in controlling its cellular levels. |
| Acyltransferases | hBACAT | In vitro evidence suggests glycine conjugation activity with arachidoyl-CoA. researchgate.net | Investigating the in vivo relevance of this interaction and exploring other acyltransferases that may utilize arachidoyl-CoA as a substrate or regulator. |
| Other Enzymes | Protein Kinases | Potential for allosteric regulation by arachidoyl-CoA. | Elucidating how arachidoyl-CoA might directly or indirectly influence signaling pathways through interactions with kinases and other regulatory enzymes. |
This table is interactive. You can sort the columns by clicking on the headers.
Investigation of Arachidoyl-CoA's Role in Unexplored Cellular Processes
While the involvement of arachidoyl-CoA in lipid synthesis and as a precursor for signaling molecules is established, its contribution to a wider range of cellular processes is an area of active and future investigation. Emerging evidence suggests that this molecule may play previously unappreciated roles in various cellular functions.
One such area is the regulation of vesicle membrane fusion. plos.org Recent studies have shown that the synthesis of arachidonoyl-CoA by ACSL4, a component of the TIP30 protein complex, is essential for the fusion of endocytic vesicles. plos.org The TIP30 complex can transfer arachidonyl groups to phosphatidic acid, creating a new lipid species that facilitates close membrane contact. plos.org Further research is needed to understand the precise molecular mechanisms and the broader implications of arachidoyl-CoA-dependent membrane fusion in cellular trafficking and organelle dynamics.
Another exciting frontier is the potential role of arachidoyl-CoA in modulating gene expression and epigenetic modifications. Acyl-CoAs, including acetyl-CoA, are known to serve as donors for protein acylation, a post-translational modification that can regulate protein function and gene transcription. vulcanchem.com Whether arachidoyl-CoA can directly participate in or influence protein acylation is an open question. Future studies could explore the "arachidoylome" to identify proteins modified by this fatty acyl-CoA and unravel the functional consequences of such modifications.
Furthermore, the contribution of arachidoyl-CoA to cellular stress responses and apoptosis is an area ripe for exploration. Perturbations in the levels of cellular arachidonic acid have been shown to block cell growth and induce apoptosis. nih.gov Understanding how the pool of arachidoyl-CoA contributes to these processes, either by providing a substrate for pro-apoptotic lipid mediators or by directly influencing stress-activated signaling pathways, will be a key focus of future research.
Development of Advanced Methodologies for Spatiotemporal Profiling
A significant challenge in understanding the multifaceted roles of arachidoyl-CoA is the ability to accurately measure its concentration and localization within the cell in real-time. The development and application of advanced analytical techniques are crucial for overcoming this hurdle and providing a more dynamic picture of arachidoyl-CoA metabolism.
Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a biological sample. nih.gov Applying MSI to study arachidoyl-CoA could reveal its compartmentalization within different organelles and cell types in a tissue, providing insights into its localized functions. Combining MSI with other imaging modalities could offer a comprehensive view of how arachidoyl-CoA distribution changes in response to various stimuli or in disease states.
Another promising avenue is the development of genetically encoded biosensors for arachidoyl-CoA. These biosensors, which could be based on fluorescent proteins that change their conformation and spectral properties upon binding to arachidoyl-CoA, would enable the real-time monitoring of its levels in living cells with high spatial and temporal resolution. Such tools would be invaluable for studying the dynamics of arachidoyl-CoA pools in response to signaling events or metabolic shifts.
Furthermore, advancements in lipidomics, particularly the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS), will continue to enhance the sensitivity and specificity of arachidoyl-CoA quantification in complex biological samples. vulcanchem.com The development of novel lipid probes and sophisticated data analysis pipelines will be instrumental in dissecting the intricate network of arachidoyl-CoA metabolism. nih.gov
Table 2: Advanced Methodologies for Arachidoyl-CoA Research
| Methodology | Principle | Potential Application for Arachidoyl-CoA Research |
| Mass Spectrometry Imaging (MSI) | Visualizes the spatial distribution of molecules in tissue sections. | Mapping the localization of arachidoyl-CoA within different cellular and subcellular compartments. |
| Genetically Encoded Biosensors | Fluorescent proteins that report on the concentration of a specific molecule. | Real-time monitoring of arachidoyl-CoA dynamics in living cells. |
| Advanced Lipidomics (LC-MS/MS) | Highly sensitive and specific quantification of lipids. | Precise measurement of arachidoyl-CoA levels and its metabolic flux in various biological samples. |
| Lipid Probes | Chemical tools to track and identify lipid-protein interactions. | Identifying novel protein binders of arachidoyl-CoA and characterizing its interaction network. |
This table is interactive. You can sort the columns by clicking on the headers.
Understanding Developmental and Age-Related Changes in Arachidoyl-CoA Metabolism
The metabolism of lipids, including very-long-chain fatty acids, undergoes significant changes throughout the lifespan of an organism, from development to aging. researchgate.netnih.govfrontiersin.orgnih.gov Investigating how the metabolism of arachidoyl-CoA is altered during these life stages is crucial for understanding its role in developmental processes and age-related diseases.
During brain development, the incorporation of polyunsaturated fatty acids like arachidonic acid into cell membranes is critical for neurodevelopment and synaptic plasticity. plos.org Studies have shown that the expression of enzymes involved in arachidonic acid metabolism is tightly coordinated during postnatal brain development. plos.org Future research should focus on how the availability and flux of arachidoyl-CoA are regulated during this critical period and how disruptions in its metabolism might contribute to neurodevelopmental disorders.
With advancing age, lipid metabolism becomes progressively dysregulated, contributing to an increased risk of chronic diseases. researchgate.netnews-medical.net Studies in aged rats have shown a significant accumulation of arachidonoyl-CoA in the brain, which may have detrimental effects on membrane structure and function. frontiersin.org This accumulation is thought to be a result of altered fatty acid metabolism. frontiersin.org Elucidating the mechanisms behind these age-related changes in arachidoyl-CoA levels is a key area for future investigation. Understanding whether this accumulation is a cause or a consequence of the aging process could open new avenues for interventions to promote healthy aging.
Furthermore, exploring the link between age-related changes in arachidoyl-CoA metabolism and the development of age-associated diseases such as Alzheimer's disease, atherosclerosis, and cancer is a critical research direction. news-medical.net For example, altered arachidonic acid metabolism has been implicated in the pathology of Alzheimer's disease. plos.org Investigating the specific role of arachidoyl-CoA in the initiation and progression of these diseases could lead to the identification of new therapeutic targets.
Q & A
Q. What are the established methodologies for synthesizing and purifying Arachidoyl-CoA (triammonium) in academic research settings?
Arachidoyl-CoA (triammonium) is typically synthesized via enzymatic conjugation of arachidic acid with Coenzyme A using acyl-CoA synthetases. Critical steps include optimizing pH (7.0–8.5) and temperature (25–37°C) to stabilize the triammonium salt form. Purification often involves reversed-phase HPLC with acetonitrile/ammonium acetate gradients, followed by lyophilization to preserve solubility . Researchers must validate purity using LC-MS (for molecular weight confirmation) and NMR (to verify acylation sites). Solubility challenges in aqueous buffers (e.g., precipitation at high ionic strength) require careful adjustment of triammonium counterion concentrations .
Q. How can researchers confirm the structural integrity and stability of Arachidoyl-CoA (triammonium) under experimental conditions?
Structural characterization relies on tandem mass spectrometry (MS/MS) for fragmentation patterns and H/C NMR to confirm the arachidoyl chain and CoA backbone. Stability studies should assess degradation kinetics under varying pH, temperature, and light exposure using UV-Vis spectroscopy (absorbance at 260 nm for CoA’s adenine moiety). For long-term storage, lyophilized samples stored at -80°C in argon-flushed vials are recommended to prevent oxidation .
Q. What are the primary biochemical roles of Arachidoyl-CoA (triammonium) in lipid metabolism studies?
Arachidoyl-CoA serves as a substrate for acyltransferases in glycerolipid biosynthesis and modifies protein function via S-acylation. Methodologically, researchers use radiolabeled C-arachidic acid to track incorporation into lipids or employ fluorescence-based assays (e.g., pyrene-labeled analogs) to monitor enzyme kinetics. Control experiments should include CoA-free blanks to rule out non-specific binding .
Advanced Research Questions
Q. How can contradictory data on Arachidoyl-CoA (triammonium)’s enzyme inhibition potency be resolved?
Discrepancies often arise from assay conditions (e.g., detergent interference, ionic strength). Researchers should:
- Replicate experiments using standardized buffers (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).
- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design rigor .
- Perform statistical meta-analyses of published IC values, accounting for variables like enzyme source (recombinant vs. tissue-extracted) .
Q. What strategies optimize the use of Arachidoyl-CoA (triammonium) in complex in vitro models, such as organoid lipidomics?
- Dose-Response Calibration: Titrate concentrations (1–100 µM) to avoid off-target effects on organoid viability (assessed via ATP/GST assays).
- Delivery Systems: Use cyclodextrin complexes or lipid nanoparticles to enhance cellular uptake, validated via confocal microscopy with BODIPY-labeled analogs .
- Data Integration: Combine LC-MS lipidomics with transcriptomic profiling (RNA-seq) to correlate acyl-CoA utilization with lipid metabolism pathways .
Q. How can researchers address reproducibility challenges in studies involving Arachidoyl-CoA (triammonium)?
- ALCOA+ Criteria: Ensure data Attributable, Legible, Contemporaneous, Original, and Accurate. For example, document batch-specific solubility profiles and NMR spectra .
- Interlab Validation: Share samples with collaborating labs to cross-validate enzyme inhibition assays.
- Open-Source Protocols: Publish detailed preparation workflows on platforms like Protocols.io , including troubleshooting steps for common issues (e.g., precipitate formation) .
Q. What advanced analytical techniques resolve Arachidoyl-CoA (triammonium)’s interactions with membrane-bound proteins?
- Surface Plasmon Resonance (SPR): Immobilize recombinant acyltransferases on sensor chips to measure binding kinetics (/).
- Cryo-EM: Resolve structural changes in proteins upon CoA binding, using grid preparation protocols optimized for lipidic cubic phases .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) under physiologically relevant salt conditions .
Methodological Best Practices
- Data Contradiction Analysis: Apply the PICO framework (Population, Intervention, Comparison, Outcome) to systematically compare studies. For example, contrast kinetic parameters (, ) across enzyme isoforms .
- Ethical Compliance: Adhere to institutional guidelines for handling hazardous intermediates (e.g., chloroform in synthesis steps) and disclose conflicts of interest per journal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
